Epirubicin Hydrochloride
Description
This compound is the hydrochloride salt of the 4'-epi-isomer of the anthracycline antineoplastic antibiotic doxorubicin. Epirubicin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately, interfering with RNA and protein synthesis. This agent also produces toxic free-radical intermediates and interacts with cell membrane lipids causing lipid peroxidation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 4 approved and 29 investigational indications. This drug has a black box warning from the FDA.
See also: Epirubicin (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22-,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSFMDVAYGXBV-FGBSZODSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56420-45-2 (Parent) | |
| Record name | Epirubicin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056390091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50860297 | |
| Record name | Epirubicin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56390-09-1 | |
| Record name | Epirubicin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56390-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epirubicin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056390091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epirubicin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Epirubicin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIRUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22966TX7J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical properties and structure of Epirubicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Epirubicin Hydrochloride. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data and experimental protocols to support further investigation and application of this potent antineoplastic agent.
Chemical and Physical Properties
This compound is an anthracycline antibiotic and a 4'-epimer of doxorubicin.[1][2] It is an orange-red, crystalline powder.[3][4] The following tables summarize its key physicochemical properties.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₃₀ClNO₁₁ | [5][6] |
| Molecular Weight | 579.98 g/mol | [5][6][7] |
| CAS Number | 56390-09-1 | [4][5][8] |
| Appearance | Orange-red crystalline solid/powder | [3][4] |
| Melting Point | 185°C (decomposition) | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Freely soluble; 100 mg/mL | [9][10] |
| Methanol | Freely soluble | [4][9] |
| Ethanol | Slightly soluble; Insoluble | [9][10] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [10] |
| Acetonitrile | Slightly soluble | [9] |
| Methylene Chloride | Sparingly soluble | [9] |
| Acetone | Insoluble | [4] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [8] |
Table 3: Spectroscopic and Physicochemical Parameters of this compound
| Parameter | Value | Source(s) |
| UV-Vis λmax (in H₂O) | 234, 252, 289, 479, 497 nm | [3][8] |
| pKa₁ (phenol) | 9.17 | |
| pKa₂ (amine) | 9.93 | [7] |
| pKa₃ (hydroxyl) | 12.67 |
Chemical Structure
This compound is a complex molecule characterized by a tetracyclic aglycone, daunosamine sugar moiety, and a hydrochloride salt.
Caption: Chemical structure of this compound.
Mechanism of Action
The primary antineoplastic activity of this compound is achieved through a multi-faceted mechanism that ultimately leads to cell death.[2][10] The core mechanisms are DNA intercalation and inhibition of topoisomerase II.[4][10]
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and evaluation of this compound.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the quantification and purity assessment of this compound.[11][12]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[11]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of 0.16% o-phosphoric acid solution (A) and a mixture of acetonitrile and methanol (80:20, v/v) (B) in a ratio of 60:40 (A:B).[11][12]
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to achieve a known concentration (e.g., 10 µg/mL).[11]
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 20 µL) of the sample solution.
-
Record the chromatogram and determine the retention time and peak area of this compound.
-
Quantify the sample by comparing its peak area with that of a standard of known concentration.
-
Spectroscopic Analysis
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Deionized water or a suitable buffer.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL).
-
Procedure:
-
Record the UV-Vis spectrum from 200 to 800 nm against a solvent blank.
-
Identify the wavelengths of maximum absorbance (λmax). The characteristic λmax values for this compound are approximately 234, 252, 289, and 479 nm.[8]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.
-
-
Procedure:
-
Record the IR spectrum of the KBr pellet from approximately 4000 to 400 cm⁻¹.
-
Identify characteristic peaks corresponding to the functional groups present in the this compound molecule.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of DMSO-d₆.
-
Procedure:
-
Acquire the ¹H NMR spectrum. Key chemical shifts for this compound in DMSO-d₆ include a doublet at δ=1.32 ppm (H-6').
-
Acquire the ¹³C NMR spectrum.
-
Analyze the spectra to confirm the chemical structure.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[10]
-
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value of this compound.
-
DNA Intercalation and Topoisomerase II Inhibition Assays
The mechanism of action of this compound can be investigated through DNA intercalation and topoisomerase II inhibition assays.
-
Principle: The intercalation of this compound into plasmid DNA alters its conformation, leading to a change in its electrophoretic mobility on an agarose gel.
-
Materials:
-
Supercoiled plasmid DNA
-
This compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
-
Procedure:
-
Incubate a fixed amount of supercoiled plasmid DNA with increasing concentrations of this compound.
-
Run the samples on an agarose gel.
-
Stain the gel and visualize the DNA bands under UV light.
-
Observe the shift in the mobility of the plasmid DNA bands with increasing concentrations of this compound, indicating intercalation.
-
-
Principle: this compound stabilizes the covalent complex between topoisomerase II and DNA, leading to an accumulation of DNA cleavage products.
-
Materials:
-
Human topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer containing ATP
-
This compound
-
Proteinase K and SDS
-
Agarose gel electrophoresis system
-
-
Procedure:
-
Incubate supercoiled plasmid DNA with topoisomerase II in the presence and absence of this compound.
-
Stop the reaction by adding SDS and proteinase K to digest the enzyme.
-
Analyze the DNA products by agarose gel electrophoresis.
-
An increase in the amount of linear and nicked DNA in the presence of this compound indicates the stabilization of the topoisomerase II-DNA cleavage complex.
-
Experimental Workflow
The following diagram outlines a general workflow for the comprehensive characterization of this compound.
Caption: General experimental workflow for this compound.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. researchgate.net [researchgate.net]
- 6. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]
- 7. This compound | C27H30ClNO11 | CID 65348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Page loading... [guidechem.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
Epirubicin Hydrochloride: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirubicin Hydrochloride, a pivotal anthracycline antibiotic in cancer chemotherapy, is a semi-synthetic derivative of daunorubicin. Its discovery marked a significant advancement in the quest for anti-cancer agents with improved therapeutic indices. This technical guide provides an in-depth exploration of the discovery and, critically, the synthetic pathways leading to this compound. Detailed experimental protocols for key synthetic transformations are provided, alongside a quantitative summary of reaction yields and purity. A comprehensive diagram of the primary synthesis route from daunorubicin is presented to facilitate a clear understanding of the chemical logic underpinning its production.
Discovery and Development
This compound was developed by the Italian pharmaceutical company Farmitalia Carlo Erba in the 1970s and was first launched in Italy in 1984.[1] It emerged from a program aimed at modifying the structure of existing anthracyclines, such as doxorubicin and daunorubicin, to enhance their anti-tumor activity while mitigating the dose-limiting cardiotoxicity associated with this class of drugs. Epirubicin is the 4'-epimer of doxorubicin, a stereochemical modification that favorably alters its pharmacokinetic profile and reduces cardiotoxicity.[2] It was approved for use in the United States in 1999.[1]
Mechanism of Action
Epirubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, which inhibits nucleic acid (DNA and RNA) and protein synthesis.[2][3] This intercalation also leads to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, resulting in DNA strand breaks and apoptosis.[4][5] Additionally, epirubicin is involved in the generation of cytotoxic free radicals, which contribute to its anti-cancer activity.[4]
Chemical Synthesis Pathways
The most common and economically viable synthesis of this compound starts from daunorubicin, a readily available fermentation product. An alternative route utilizes 13-dihydrodaunorubicin (daunorubicinol). This guide will focus on the synthesis from daunorubicin, outlining the key chemical transformations.
Synthesis of this compound from Daunorubicin
The synthesis from daunorubicin involves a multi-step process that can be broadly categorized into: protection of the amino group, epimerization of the 4'-hydroxyl group, introduction of the 14-hydroxyl group, and final deprotection and salt formation.
Experimental Protocols
The following protocols are synthesized from various patented methods and represent a general approach to the synthesis. Specific conditions may vary.
Step 1: N-Trifluoroacetylation of Daunorubicin
-
Objective: To protect the amino group on the daunosamine sugar moiety to prevent its participation in subsequent reactions.
-
Procedure: Daunorubicin hydrochloride is dissolved in a suitable solvent mixture, such as methanol and 1,4-dioxane. Trifluoroacetic anhydride is added dropwise at a controlled temperature (typically room temperature). The reaction is stirred for a specified period (e.g., 1 hour). Propylene oxide is then added to neutralize any excess acid. The product, N-Trifluoroacetyl-daunorubicin, is precipitated by adding the reaction mixture to a non-polar solvent like diisopropyl ether, filtered, and washed.
Step 2: Oxidation to the 4'-Keto Intermediate
-
Objective: To oxidize the 4'-hydroxyl group of the daunosamine moiety to a ketone, which is a prerequisite for stereoselective reduction.
-
Procedure: N-Trifluoroacetyl-daunorubicin is dissolved in an aprotic solvent (e.g., dimethyl sulfoxide, DMSO). An activating agent, such as acetic anhydride or trifluoroacetic anhydride, is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC). The resulting 4'-keto-N-trifluoroacetyl-daunorubicin is then isolated.
Step 3: Stereoselective Reduction to N-Trifluoroacetyl-4'-epi-daunorubicin
-
Objective: To reduce the 4'-keto group to a hydroxyl group with the desired equatorial orientation (epi-configuration).
-
Procedure: The 4'-keto intermediate is dissolved in a suitable solvent. A reducing agent, such as sodium borohydride, is added portion-wise at a low temperature to control the stereoselectivity of the reduction. The reaction is monitored for completion. This step is critical for establishing the correct stereochemistry of epirubicin. The yield of the desired epimer can be over 90% with this method.
Step 4: Hydrolysis of the N-Trifluoroacetyl Group
-
Objective: To deprotect the amino group.
-
Procedure: N-Trifluoroacetyl-4'-epi-daunorubicin is suspended in water at a controlled temperature (e.g., 30°C). A basic solution, such as aqueous sodium hydroxide (NaOH), is added to achieve hydrolysis. The reaction is typically incubated for around 30 minutes and then neutralized with an acid (e.g., hydrochloric acid). The product, 4'-epi-daunorubicin, can be purified by preparative chromatography.
Step 5: Bromination at the 14-Position
-
Objective: To introduce a leaving group at the C-14 position for subsequent hydroxylation.
-
Procedure: 4'-epi-Daunorubicin is dissolved in a solvent mixture (e.g., methanol/1,4-dioxane/methyl formate). A solution of bromine in a suitable solvent is added dropwise. The reaction is stirred for approximately one hour.
Step 6: Hydrolysis to Epirubicin
-
Objective: To displace the bromine atom with a hydroxyl group.
-
Procedure: The 14-bromo intermediate is hydrolyzed in the presence of a formate salt, such as sodium formate (HCOONa), in a water/acetone mixture. The reaction is stirred for an extended period (e.g., 18-24 hours) at room temperature. The pH is carefully adjusted during the process.
Step 7: Purification and Salt Formation
-
Objective: To purify the final product and convert it to its stable hydrochloride salt.
-
Procedure: The crude epirubicin is purified using chromatographic techniques, such as column chromatography with an appropriate resin. The purified epirubicin base is then dissolved in a suitable solvent and treated with hydrochloric acid to form this compound. The final product is often isolated by crystallization or lyophilization. A common purification method involves dissolving the crude product in an ethanol-water solution, adjusting the pH to 2-5 with hydrochloric acid, and then inducing crystallization by adding a mixture of ethers and ketones. This method can yield a product with a purity of over 99%.
Quantitative Data
The following table summarizes typical yields and purity data for the synthesis of this compound from daunorubicin, as compiled from various sources.
| Synthesis Step | Starting Material | Product | Typical Yield | Purity (HPLC) |
| N-Trifluoroacetylation | Daunorubicin | N-Trifluoroacetyl-daunorubicin | >90% | - |
| Oxidation to 4'-Keto Intermediate | N-Trifluoroacetyl-daunorubicin | 4'-Keto-N-trifluoroacetyl-daunorubicin | High | - |
| Stereoselective Reduction | 4'-Keto-N-trifluoroacetyl-daunorubicin | N-Trifluoroacetyl-4'-epi-daunorubicin | >90% (of epi-isomer) | ~95% |
| Hydrolysis of N-Trifluoroacetyl Group | N-Trifluoroacetyl-4'-epi-daunorubicin | 4'-epi-Daunorubicin Hydrochloride | - | ~96% |
| Overall from Daunorubicin to Epirubicin HCl | Daunorubicin | This compound | Variable | >99% |
| Purification of Crude Epirubicin HCl | Crude this compound | Pure this compound Crystal | >90% | >99.4% |
Conclusion
The synthesis of this compound is a well-established, multi-step process that relies on the strategic manipulation of functional groups on the daunorubicin scaffold. The key transformations, including the protection of the amino group, stereoselective reduction of the 4'-keto group, and introduction of the 14-hydroxyl group, are critical for achieving the final product with high purity and yield. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, providing a solid foundation for understanding and potentially improving upon the existing synthetic routes to this vital anti-cancer agent.
References
- 1. data.epo.org [data.epo.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. CN102120750B - this compound purification method - Google Patents [patents.google.com]
- 4. Isolation and characterization of degradation impurities in this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DE602006020336D1 - SYNTHESIS OF EPIRUBICIN FROM 13-DIHYDRODAUNORUBICIN - Google Patents [patents.google.com]
Epirubicin Hydrochloride: A Technical Guide on its Function as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirubicin hydrochloride is a potent anthracycline antibiotic widely employed in chemotherapy for various malignancies, including breast cancer, lymphomas, and leukemias.[1][2][3] Its primary mechanism of antitumor activity is the inhibition of DNA topoisomerase II, a critical enzyme involved in maintaining DNA topology during essential cellular processes.[4][5][6] This technical guide provides an in-depth exploration of epirubicin's role as a topoisomerase II inhibitor, detailing its mechanism of action, the signaling pathways it triggers, and the experimental protocols used for its characterization.
Core Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II enzymes are essential for resolving topological DNA problems that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then resealing the break.[7][8][9] Epirubicin disrupts this catalytic cycle, effectively converting the enzyme into a cellular toxin.[10]
The process involves several key steps:
-
DNA Intercalation : Epirubicin's planar ring structure inserts itself between DNA base pairs.[1][5][11] This initial binding distorts the DNA helix, setting the stage for interaction with topoisomerase II.[5]
-
Formation of the Ternary Complex : Epirubicin then stabilizes the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA.[4][5][11]
-
Inhibition of DNA Religation : By stabilizing this complex, epirubicin prevents the enzyme from resealing the DNA double-strand break.[4][5]
-
Accumulation of DNA Damage : The persistence of these enzyme-linked DNA breaks leads to the accumulation of permanent, irreversible double-strand breaks, particularly when a replication fork collides with the complex.[11][12] This extensive DNA damage triggers downstream cellular responses.[5]
In addition to topoisomerase II poisoning, epirubicin can also generate cytotoxic free radicals, which contribute to DNA and cell membrane damage.[1][5][11]
Caption: Epirubicin's mechanism of topoisomerase II inhibition.
Cellular Signaling Pathways and Consequences
The accumulation of epirubicin-induced double-strand breaks activates a cascade of cellular signaling pathways, ultimately determining the cell's fate.
DNA Damage Response and Cell Cycle Arrest
The presence of DSBs is a critical danger signal that activates the DNA Damage Response (DDR) pathway. Sensor proteins like the MRN complex (Mre11-Rad50-Nbs1) detect the breaks and activate the ATM (Ataxia-Telangiectasia Mutated) kinase.[13] ATM then phosphorylates a host of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk2.[13]
Activation of p53 leads to the transcriptional upregulation of p21 (also known as CIP1/WAF1), a cyclin-dependent kinase (CDK) inhibitor.[14][15] By inhibiting CDK complexes, p21 enforces cell cycle arrest, typically at the G0/G1 or G2/M phases.[13][14] This pause provides the cell with an opportunity to repair the DNA damage before proceeding with division, thereby preventing the propagation of mutations.[13] Studies have shown that epirubicin treatment leads to a significant cell-cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells and at the G2/M phase in osteoblasts.[14][16]
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death). Epirubicin has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[16][17]
-
Extrinsic Pathway : This pathway involves the upregulation of death receptors and their ligands, such as FasL and FADD, leading to the activation of caspase-8.[16][17]
-
Intrinsic Pathway : This is often triggered by p53 and involves changes in the mitochondrial membrane potential. Key events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[16][17] This leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 and the executioner caspase-3.[16][17]
The activation of these caspase cascades dismantles the cell in a controlled manner, leading to its elimination.[18]
Caption: Signaling pathways activated by epirubicin-induced DNA damage.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to epirubicin's pharmacokinetics and its effects on cell cycle progression.
Table 1: Pharmacokinetic Parameters of Epirubicin in Cancer Patients Data from single-dose intravenous infusions in patients with solid tumors.[19]
| Dose (mg/m²) | Cmax (ng/mL) | AUC (ng·h/mL) | t½γ (h) | CL (L/h) | Vss (L/kg) |
| 75 | 5.3 ± 1.5 | 1.7 ± 0.3 | 32.1 ± 5 | 83 ± 14 | 27 ± 11 |
| 120 | 9.0 ± 3.5 | 3.4 ± 0.7 | 33.7 ± 4 | 65 ± 13 | 23 ± 7 |
| 150 | 9.3 ± 2.9 | 4.2 ± 0.8 | 31.1 ± 6 | 69 ± 13 | 21 ± 7 |
| Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration curve; t½γ: Terminal phase half-life; CL: Plasma clearance; Vss: Steady-state volume of distribution. Values are mean ± SD. |
Table 2: Effect of Epirubicin on Cell Cycle Distribution in MCF-7 Cells MCF-7 cells were treated with Epirubicin for 48 hours.[14]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.3 | 34.2 | 10.5 |
| Epirubicin (0.8 µM) | 70.1 | 20.5 | 9.4 |
| Epirubicin (1.5 µM) | 75.8 | 16.3 | 7.9 |
| **P < 0.01 compared with the control group. |
Experimental Protocols
Characterizing the activity of topoisomerase II inhibitors like epirubicin involves a range of in vitro and cell-based assays.
Protocol 1: Topoisomerase II DNA Decatenation Assay (in vitro)
This assay assesses the ability of a compound to inhibit the catalytic activity of purified topoisomerase II.[7][8][20]
-
Principle : Topoisomerase II can unlink the interlocked DNA circles of kinetoplast DNA (kDNA).[9] When the enzyme is active, the large kDNA network is resolved into smaller, decatenated DNA mini-circles that can migrate into an agarose gel. Inhibitors prevent this process, leaving the kDNA trapped in the loading well.
-
Methodology :
-
Reaction Setup : In a microcentrifuge tube on ice, combine assay buffer (containing ATP), 200-300 ng of kDNA substrate, and the test compound (epirubicin) at various concentrations.[7][21] A solvent control (e.g., DMSO) must be included.[21]
-
Enzyme Addition : Add 1-5 units of purified human topoisomerase IIα to each reaction tube.[7]
-
Incubation : Incubate the reaction mixture at 37°C for 30 minutes.[7][8]
-
Termination : Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.[21]
-
Electrophoresis : Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a high voltage to resolve the DNA forms.[21]
-
Visualization : Visualize the DNA bands under UV light. Decatenated mini-circles will migrate into the gel, while catenated kDNA will remain in the well. The degree of inhibition is determined by the reduction in decatenated product compared to the no-drug control.
-
Protocol 2: DNA Damage Assessment via Comet Assay (Cell-based)
This assay measures DNA double-strand breaks in individual cells.[22]
-
Principle : Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Methodology :
-
Cell Treatment : Treat cultured cells (e.g., primary osteoblasts) with various concentrations of epirubicin for a specified time (e.g., 24 hours).[22]
-
Slide Preparation : Mix harvested cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.
-
Lysis : Immerse the slides in a cold lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis : Place the slides in a horizontal electrophoresis tank with alkaline or neutral buffer and apply an electric field.
-
Staining and Visualization : Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis : Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized imaging software.
-
Caption: General experimental workflow for evaluating a topoisomerase II inhibitor.
Conclusion
This compound's efficacy as a chemotherapeutic agent is fundamentally linked to its role as a topoisomerase II inhibitor. By intercalating into DNA and stabilizing the cleavable complex, it generates cytotoxic double-strand breaks that overwhelm cellular repair mechanisms.[5][11] This damage triggers robust signaling responses, leading to cell cycle arrest and, ultimately, apoptotic cell death.[14][16] The detailed understanding of its molecular mechanism and the availability of robust experimental protocols for its study continue to be vital for optimizing its clinical use and for the development of novel anticancer therapies targeting DNA topoisomerases.
References
- 1. HealthTree Foundation for B-Cell Prolymphocytic Leukemia, epirubicin Treatment Details [healthtree.org]
- 2. cphi-online.com [cphi-online.com]
- 3. This compound | C27H30ClNO11 | CID 65348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Epirubicin | C27H29NO11 | CID 41867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Epirubicin - Wikipedia [en.wikipedia.org]
- 12. embopress.org [embopress.org]
- 13. Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. JCI - Pretreatment with DNA-damaging agents permits selective killing of checkpoint-deficient cells by microtubule-active drugs [jci.org]
- 16. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ScholarWorks @ UTRGV - Research Symposium: Cyclophosphamide and Epirubicin Induce Apoptotic Cell Death In Microglia Cells [scholarworks.utrgv.edu]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. topogen.com [topogen.com]
- 22. researchgate.net [researchgate.net]
Epirubicin Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of its Physicochemical Properties, Mechanism of Action, and Methodologies for Preclinical Evaluation
Introduction
Epirubicin Hydrochloride is a potent anthracycline antibiotic widely employed in chemotherapy for a range of malignancies, most notably breast cancer. As a stereoisomer of doxorubicin, it exhibits a comparable spectrum of antitumor activity but with a potentially more favorable toxicity profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its core molecular attributes, mechanisms of action, and detailed protocols for key in vitro and in vivo experimental assessments.
Physicochemical Properties
This compound is a synthetically derived cytotoxic agent. Its fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀ClNO₁₁ | [1][2] |
| Molecular Weight | 579.99 g/mol | [3] |
| Alternate Molecular Weight | 580.0 g/mol | [1][2] |
| CAS Number | 56390-09-1 | [1] |
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting the synthesis and function of DNA. The key pathways are DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively trigger apoptotic cell death.
DNA Intercalation and Topoisomerase II Inhibition
This compound's planar anthracycline ring structure enables it to intercalate between DNA base pairs, thereby distorting the DNA helix and obstructing the processes of DNA replication and transcription. This physical impediment to the DNA machinery is a crucial aspect of its anticancer activity.
Furthermore, this compound is a potent inhibitor of topoisomerase II. This enzyme is essential for resolving topological stress in DNA during replication and transcription by creating transient double-strand breaks. Epirubicin stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, a form of cellular damage that is a strong trigger for apoptosis.
Figure 1: Epirubicin's mechanism of DNA damage.
Generation of Reactive Oxygen Species (ROS) and Induction of Apoptosis
This compound can undergo metabolic activation to a semiquinone form, which then reacts with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS). This increase in intracellular ROS induces oxidative stress, leading to damage of cellular components including lipids, proteins, and DNA. The accumulation of cellular damage, particularly DNA damage, triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
The intrinsic pathway is initiated by mitochondrial membrane permeabilization and the release of cytochrome c, which leads to the activation of caspase-9 and subsequently the executioner caspase-3. The extrinsic pathway is activated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which also activates caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.
Figure 2: Apoptotic pathways activated by Epirubicin.
Experimental Protocols
Preparation and Handling of this compound for In Vitro Studies
This compound should be handled with care, following standard safety procedures for cytotoxic agents. Personnel should wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. All manipulations should be performed in a certified biological safety cabinet.
To prepare a stock solution, dissolve this compound powder in sterile, nuclease-free water or a suitable buffer such as phosphate-buffered saline (PBS) to a desired concentration. The solution should be protected from light and can be stored at -20°C for short periods. For cell culture experiments, the stock solution should be diluted to the final working concentration in the appropriate cell culture medium immediately before use.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for an additional 15 minutes to 4 hours at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as for the MTT assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis of Caspase-3 Activation
This technique is used to detect the cleavage of pro-caspase-3 into its active fragments, a hallmark of apoptosis.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Caspase-3 and cleaved Caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A decrease in the band for pro-caspase-3 (approx. 35 kDa) and an increase in the band for the cleaved fragment (approx. 17/19 kDa) indicate caspase-3 activation.
In Vivo Breast Cancer Xenograft Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of breast cancer cells (typically 1-5 x 10⁶ cells), often mixed with Matrigel, into the flank or mammary fat pad of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (and a vehicle control) via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Figure 3: Overview of preclinical evaluation workflow.
Conclusion
This compound remains a cornerstone of cancer chemotherapy due to its well-characterized and potent mechanisms of action against tumor cells. A thorough understanding of its physicochemical properties and the molecular pathways it perturbs is essential for its effective use in research and clinical settings. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound, enabling researchers to investigate its efficacy and further elucidate its complex biological activities.
References
Epirubicin Hydrochloride: A Technical Guide to its Impact on DNA and RNA Synthesis
Abstract
Epirubicin Hydrochloride is a potent anthracycline antibiotic widely employed in chemotherapy. Its cytotoxic efficacy is primarily rooted in its profound and multifaceted disruption of nucleic acid synthesis. This technical guide provides an in-depth examination of the core mechanisms through which epirubicin inhibits DNA and RNA synthesis. We will explore its actions via DNA intercalation, topoisomerase II poisoning, and the generation of reactive oxygen species. Furthermore, this document details the downstream signaling pathways activated by epirubicin-induced cellular stress, including the DNA damage response and apoptosis. Quantitative data on its cytotoxic effects are presented, alongside detailed protocols for key experimental assays used to evaluate its activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of epirubicin's molecular pharmacology.
Core Mechanisms of Action
Epirubicin's anti-neoplastic activity is not attributed to a single mode of action but rather a combination of coordinated molecular assaults that ultimately inhibit the synthesis of DNA and RNA, leading to cell death.[1] These mechanisms include direct interaction with the DNA helix, interference with essential enzymes of DNA replication and transcription, and the induction of oxidative stress.[2][3]
DNA Intercalation
The foundational mechanism of epirubicin's action is its ability to intercalate into the DNA structure.[3][4] The planar aromatic rings of the epirubicin molecule insert themselves between nucleotide base pairs of the double helix.[2][5] This physical insertion causes a distortion of the DNA conformation, which creates a steric hindrance that obstructs the progression of DNA and RNA polymerases along the DNA template.[3] This blockade effectively halts both DNA replication and transcription, thus inhibiting the synthesis of new nucleic acids.[1][5] Studies have shown that this binding can be preferential, with a higher affinity for GC base pairs.[6]
Topoisomerase II Inhibition
Epirubicin is a potent inhibitor, or "poison," of DNA topoisomerase II.[2][7] Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs) to allow DNA strands to pass through one another, and then religating the breaks.[8] Epirubicin interferes with this process by stabilizing the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the cleaved DNA strands.[3][7] By preventing the re-ligation step, epirubicin traps the enzyme on the DNA, leading to the accumulation of permanent, cytotoxic DSBs.[4][9]
Generation of Reactive Oxygen Species (ROS)
Epirubicin can undergo metabolic redox cycling, a process that generates highly reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.[3][10] This occurs through the one-electron reduction of the anthracycline's quinone moiety to a semiquinone radical, which then transfers the electron to molecular oxygen.[10][11] The resulting ROS can inflict widespread oxidative damage on cellular macromolecules.[3] DNA is a primary target, leading to base modifications and strand breaks, which further contributes to the inhibition of DNA synthesis and repair.[12][13]
Ancillary Mechanisms
In addition to the primary mechanisms, epirubicin also inhibits DNA helicase activity.[1][2] By preventing the enzymatic unwinding of double-stranded DNA, it further interferes with the processes of replication and transcription.[5]
Quantitative Analysis of Epirubicin's Effects
The efficacy of epirubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell growth, by 50%. While direct measurement of DNA or RNA synthesis inhibition is possible, cytotoxicity assays are more common and serve as a reliable surrogate for the drug's overall disruptive impact.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| Hep G2 | Hepatoma | 1.6 µg/mL | 24 hours | [14] |
| BT-20 | Breast Cancer | 28.3 ± 6.1 ng/mL | Not Specified | [15] |
| SIM-A9 | Microglia | CC50 < 1 µM | 24 hours | [16] |
| 4T1 | Breast Cancer | CC50 approx. 2.5 µM | 24 hours | [16] |
| ZR75-1 | Breast Cancer | ~10 nM | Not Specified | [17] |
| MDA-MB-231 | Breast Cancer | ~10 nM | Not Specified | [17] |
Note: IC50 values can vary significantly based on the specific cell line, assay conditions, and exposure duration. CC50 (Cytotoxic Concentration 50%) is analogous to IC50 for cell viability.
One study noted that in doxorubicin-sensitive cells, DNA synthesis inhibition required much higher drug concentrations than growth inhibition, whereas in resistant cells, the concentrations were similar.[18] This suggests that in sensitive cells, mechanisms other than immediate synthesis blockage (like apoptosis induction) contribute significantly to cytotoxicity at lower concentrations.[18]
Signaling Pathways Activated by Epirubicin
The extensive DNA damage and cellular stress induced by epirubicin trigger a cascade of intracellular signaling pathways, primarily the DNA Damage Response (DDR) and apoptotic pathways, which ultimately determine the cell's fate.
DNA Damage Response and Cell Cycle Arrest
The DSBs generated by topoisomerase II inhibition and ROS are potent activators of the DDR pathway. A key early event is the phosphorylation of the histone variant H2AX to form γ-H2AX at the sites of damage.[16] This serves as a docking platform for DNA repair proteins. The DDR cascade activates checkpoint proteins like p53 and p16, which can halt the cell cycle to allow time for repair.[16][19] Epirubicin has been shown to induce cell cycle arrest in the G1 and G2/M phases, preventing cells with damaged DNA from proceeding through mitosis.[16][19][20] If the damage is too severe to be repaired, these same pathways can pivot to initiate apoptosis.
Induction of Apoptosis
Epirubicin is a potent inducer of apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[20][21]
-
Extrinsic Pathway: Involves the upregulation of death receptors and their ligands, such as FasL, leading to the recruitment of the adaptor protein FADD and subsequent activation of the initiator caspase-8.[20][21]
-
Intrinsic Pathway: Triggered by intracellular stress, including DNA damage and ROS. This pathway is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[19][21] This shift leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytoplasm, and the activation of caspase-9 and the executioner caspase-3.[20][21]
Both pathways converge on the activation of caspase-3, which executes the final stages of apoptosis by cleaving key cellular substrates.[19]
Key Experimental Protocols
Assessment of DNA Damage: The Comet Assay
The Comet Assay, or Single-Cell Gel Electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells.[22][23]
Principle: Cells are embedded in an agarose gel on a microscope slide and lysed to remove membranes and proteins, leaving behind supercoiled DNA nucleoids. During electrophoresis, fragmented DNA (resulting from single- or double-strand breaks) migrates away from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[23][24]
Detailed Protocol (Alkaline Conditions):
-
Cell Preparation: Treat cells with this compound at desired concentrations and for a specified duration. Harvest the cells and resuspend them in ice-cold 1x PBS at a concentration of approximately 2 x 10^5 cells/mL.[23]
-
Slide Preparation: Mix the cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 (v/v) ratio.[23] Immediately pipette 30-50 µL onto a pre-coated slide and cover with a coverslip. Solidify on a chilled plate for 10 minutes.[25]
-
Lysis: Carefully remove the coverslip and immerse the slides in freshly prepared, cold Lysis Buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C in the dark.[25]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank and immerse them in fresh, cold Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.[25]
-
Electrophoresis: Apply a voltage of approximately 1 V/cm (e.g., 25 V and 300 mA) for 20-30 minutes in the same buffer.[25] All steps should be performed in dim light to prevent additional DNA damage.
-
Neutralization and Staining: Gently drain the slides and immerse them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes, repeating three times. Stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.[25]
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Quantify the DNA damage using specialized image analysis software to measure parameters like tail length, percent DNA in the tail, and tail moment.
Measurement of RNA Synthesis Rate: Nuclear Run-On Assay
The nuclear run-on assay measures the rate of transcription initiation for specific genes at a given moment.[26][27]
Principle: Nuclei are isolated from cells, effectively "freezing" RNA polymerases that were actively transcribing genes. These nuclei are then incubated with radiolabeled ribonucleoside triphosphates (NTPs). The engaged polymerases "run on" along the DNA template, incorporating the labeled NTPs into the nascent RNA transcripts. The amount of labeled RNA produced for a specific gene is proportional to the number of active polymerases on that gene, reflecting its transcription rate.[26][28]
Detailed Protocol:
-
Nuclei Isolation: Treat cells with this compound. Harvest the cells, wash with cold PBS, and lyse the plasma membranes using a hypotonic buffer containing a non-ionic detergent (e.g., NP-40). Pellet the nuclei by centrifugation.[29]
-
Run-On Reaction: Resuspend the isolated nuclei in a reaction buffer containing the four standard NTPs and one radiolabeled NTP (e.g., [α-³²P]UTP).[26] Incubate at 30-37°C for a short period (5-30 minutes) to allow for the elongation of initiated transcripts. New transcription initiation does not occur under these conditions.
-
RNA Purification: Terminate the reaction and treat with DNase to remove the DNA template. Follow this with a proteinase K digestion to remove proteins. Purify the radiolabeled nascent RNA transcripts using standard RNA extraction methods (e.g., TRIzol or column-based kits).[30]
-
Hybridization: Hybridize the purified labeled RNA to gene-specific DNA probes that have been immobilized on a membrane (e.g., a slot blot).
-
Detection and Quantification: Wash the membrane to remove non-specifically bound RNA. Detect the amount of radioactivity hybridized to each probe using autoradiography or phosphorimaging. The signal intensity for each gene is proportional to its transcription rate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Epirubicin | C27H29NO11 | CID 41867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Epirubicin - Wikipedia [en.wikipedia.org]
- 5. HealthTree [healthtree.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthracyclines induce double-strand DNA breaks at active gene promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epirubicin-induced oxidative DNA damage and evidence for its repair in lymphocytes of cancer patients who are undergoing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis | Aging [aging-us.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative cytotoxicity, DNA synthesis inhibition and drug incorporation of eight anthracyclines in a model of doxorubicin-sensitive and -resistant rat glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Apoptosis Mechanism of Epirubicin Combined with BCG on Human Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 23. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 26. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. How Does the Nuclear Run on Assay Work? [geneticistusa.com]
- 28. Using nuclear run-on transcription assays in RNAi studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. air.unimi.it [air.unimi.it]
- 30. In situ probe and inhibitory RNA synthesis using streamlined gene cloning with Gibson assembly - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Anti-Tumor Activity of Epirubicin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary anti-tumor activities of Epirubicin Hydrochloride, a prominent anthracycline chemotherapeutic agent. Epirubicin is utilized in the treatment of various cancers, including breast, gastric, ovarian, and lung cancers, as well as lymphomas[1][2]. This document synthesizes key findings from in vitro and in vivo studies, details common experimental protocols, and illustrates the underlying molecular mechanisms and experimental workflows.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach, primarily targeting the replication and transcription processes of cancer cells. Its mechanisms are similar to other anthracyclines like doxorubicin but with a different spatial orientation of a hydroxyl group, which may contribute to its faster elimination and potentially reduced toxicity[1].
The primary mechanisms of action include:
-
DNA Intercalation: Epirubicin's planar rings insert themselves between the base pairs of DNA strands[1][3][4]. This physical distortion of the DNA helix interferes with DNA and RNA synthesis, crucial for cell division and growth[2][3].
-
Topoisomerase II Inhibition: The drug forms a stable complex with DNA and the enzyme topoisomerase II[1][3]. This prevents the re-ligation of DNA strands that are cleaved by the enzyme during replication, leading to irreversible DNA breaks and subsequent cell death[1][3].
-
Generation of Reactive Oxygen Species (ROS): Epirubicin can undergo redox cycling, which produces cytotoxic free radicals[1][3][4]. These ROS inflict oxidative damage on essential cellular components like DNA, proteins, and cell membranes, contributing to apoptosis[3][5].
-
Cell Membrane Interaction: Epirubicin can also integrate into the lipid bilayer of cell membranes, altering their fluidity and function, which disrupts cellular processes like signal transduction and ion transport[3].
The cytotoxic effects of Epirubicin are cell cycle-nonspecific, though maximal cell death is observed during the S and G2 phases[1].
In Vitro Anti-Tumor Activity
Epirubicin has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines.
Quantitative Data from In Vitro Studies
The following table summarizes the half-maximal inhibitory concentration (IC50) values and other quantitative effects of Epirubicin on various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Other Observed Effects | Reference |
| U-87 | Glioma | 6.3 µM | Reduced MMP-9 secretion by 48-56%; Decreased VEGF levels; Inhibited cell migration by 28-59% at 1 µM. | [6] |
| MCF-7 | Breast Cancer | Not specified | Time- and concentration-dependent inhibition of proliferation; G0/G1 phase cell cycle arrest; Upregulation of p21cip1. | [7] |
| T47D | Breast Cancer | Not specified | Time- and concentration-dependent inhibition of proliferation; Upregulation of p21cip1. | [7] |
| THP-1 | Monocytic Leukemia | 9.8 - 639.4 ng/mL | Inhibition of proliferation. | [8] |
| UM-UC-3 | Bladder Cancer | 9.8 - 639.4 ng/mL | Inhibition of proliferation. | [8] |
| Hep G2 | Hepatocellular Carcinoma | 9.8 - 639.4 ng/mL | Inhibition of proliferation. | [8] |
| MDA-MB-231 | Breast Cancer | 9.8 - 639.4 ng/mL | Inhibition of proliferation. | [8] |
| SK-BR-3 | Breast Cancer | 9.8 - 639.4 ng/mL* | Inhibition of proliferation. | [8] |
| Note: The study on THP-1, UM-UC-3, Hep G2, MDA-MB-231, and SK-BR-3 cell lines reported a range of IC50 values for both the generic and branded products, confirming their bioequivalence. |
Signaling Pathway Modulation
Studies have shown that Epirubicin's anti-proliferative effects can be mediated by specific signaling pathways. For instance, in MCF-7 and T47D breast cancer cells, Epirubicin was found to inhibit proliferation by upregulating the expression of p21cip1, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest at the G0/G1 phase[7]. In hepatocellular carcinoma, Epirubicin has been shown to enhance the anti-cancer effects of radioactive 125I seeds by downregulating the JAK/STAT1 pathway[9].
In Vivo Anti-Tumor Activity
Epirubicin's efficacy has been validated in various animal models, demonstrating its ability to inhibit tumor growth and prolong survival. It is active against a variety of murine tumors and human xenografts in athymic mice[5][10][11].
Quantitative Data from In Vivo Studies
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Nude Mice | HCT-116 (Colon) Xenograft | Intravenous EPI | Effective tumor growth retardation, especially when combined with sonicated microbubbles. | [12] |
| Immunocompromised Mice | Ovarian Cancer PDX | Single administration of POLEPI (nanoparticle-encapsulated EPI) | By Day 5, POLEPI caused a 70% tumor reduction vs. 39% for free EPI. | [13] |
| Mice | Sarcoma-180 (Ascites) | 1.25 or 5.0 mg/kg/day i.v. on days 1, 5, 9 | Increased life span by 5.7-13.2% (1.25 mg/kg) and 22.2-34.3% (5.0 mg/kg). | [8] |
| Mice | Ehrlich Carcinoma (Solid) | 1.25 or 5.0 mg/kg/day i.v. on days 1, 5, 9 | Tumor inhibition rate of 38.1-44.8% (1.25 mg/kg) and 73.1-76.7% (5.0 mg/kg). | [8] |
| BALB/c and NVSG Mice | 4T1 (Breast) & A549 (Lung) Xenografts | Local injection of EPI gel | Significant tumor suppression. | [14] |
| F344 Rats | 9L Gliosarcoma | Intracranial EPI polymer on Day 5 | 50% long-term survivors; 75% when combined with oral TMZ. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preliminary findings. Below are generalized protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effect of Epirubicin on cancer cell lines.
-
Cell Culture: Cancer cells (e.g., U-87, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: this compound is diluted to various concentrations in the culture medium. The existing medium is removed from the wells and replaced with the Epirubicin-containing medium. Control wells receive medium without the drug.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting viability against drug concentration.
In Vivo Xenograft Tumor Model
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of Epirubicin.
-
Animal Model: Immunocompromised mice (e.g., nude mice, BALB/c) aged 5-6 weeks are used.
-
Tumor Cell Inoculation: A suspension of cancer cells (e.g., HCT-116, A549) is injected subcutaneously into the flank of each mouse[12][14].
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 70-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Randomization: Mice are randomly assigned to treatment and control groups.
-
Drug Administration: Epirubicin is administered via a clinically relevant route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 5.0 mg/kg every 4 days)[8]. The control group receives a vehicle solution (e.g., saline).
-
Monitoring: Throughout the study, animal body weight, tumor volume, and general health are monitored.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a specific duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Conclusion
Preliminary studies consistently demonstrate that this compound is a potent anti-tumor agent with a well-defined, multi-modal mechanism of action. Its efficacy has been established in a variety of cancer cell lines and corresponding animal models. The data presented in this guide underscore its cytotoxic and anti-proliferative capabilities, providing a solid foundation for its clinical application and for further research into novel delivery systems and combination therapies to enhance its therapeutic index.
References
- 1. Epirubicin - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. getwelloncology.com [getwelloncology.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. Epirubicin Enhances the Anti-Cancer Effects of Radioactive 125I Seeds in Hepatocellular Carcinoma via Downregulation of the JAK/STAT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Experiment on enhancing antitumor effect of intravenous this compound by acoustic cavitation in situ combined with phospholipid-based microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticle-Encapsulated Epirubicin Efficacy in the Inhibition of Growth of Orthotopic Ovarian Patient-Derived Xenograft in Immunocompromised Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of epirubicin sustained–release chemoablation in tumor suppression and tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocols for Epirubicin Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the use of Epirubicin Hydrochloride, an anthracycline antibiotic, in cell culture experiments. It includes methodologies for assessing cytotoxicity, cell cycle progression, and apoptosis, along with a summary of its mechanism of action and effective concentrations in various cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects through multiple mechanisms. Primarily, it intercalates into DNA strands, a process where its planar rings insert between base pairs of the DNA helix.[1][2][3] This physical distortion inhibits DNA and RNA synthesis by impairing the function of enzymes crucial for replication and transcription.[1][2]
Furthermore, Epirubicin inhibits the enzyme topoisomerase II.[1][2][3] It stabilizes the complex formed between topoisomerase II and DNA, which prevents the re-ligation of DNA strands that have been cleaved by the enzyme.[1][2] This leads to an accumulation of DNA strand breaks, triggering DNA damage response pathways and ultimately culminating in programmed cell death (apoptosis).[1]
Another significant aspect of Epirubicin's mechanism is the generation of cytotoxic free radicals.[2][3][4] These reactive oxygen species (ROS) can cause damage to DNA, cell membranes, and mitochondria, contributing to the overall cytotoxicity of the drug.[2][3] Epirubicin's activity is observed throughout the cell cycle, with maximal cell death occurring during the S and G2 phases.[2]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Concentration Range | Incubation Time | Effect | IC50 | Reference |
| Hep G2 (Human Hepatocellular Carcinoma) | 0.05-12 µg/mL | 24 hours | Cytotoxicity, Apoptosis Induction | 1.6 µg/mL | [5] |
| HepG2 (Human Hepatocellular Carcinoma) | Not specified | 48 hours | Cytotoxicity | 0.1 µM | [6] |
| MCF-7 (Human Breast Adenocarcinoma) | 0.8 µM, 1.5 µM | 48 hours | G0/G1 Phase Cell Cycle Arrest | Not specified | [7] |
| T47D (Human Breast Cancer) | Various | 24, 36, 48 hours | Inhibition of Proliferation | Not specified | [7] |
| U-87 (Human Glioblastoma) | 0.5-100 µM | 48 hours | Cytotoxicity, Reduced Proliferation | 6.3 µM | [8] |
| SIM-A9 (Murine Microglia) | Various | 24 hours | Cell Death | 1.0 µM (CC50) | [9] |
| 4T1 (Murine Breast Cancer) | Various | 24 hours | Cell Death | 5 µM (CC50) | [9] |
| NCI-H460 (Human Lung Cancer) | Not specified | 48 hours | Cytotoxicity | 0.02 µM | [6] |
| Primary Osteoblasts | 0.1 µM, 1 µM | 24 hours | G2/M Phase Arrest, Apoptosis | Not specified | [10][11] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Not specified | 72 hours | Apoptosis Induction | Not specified | [12] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Target cancer cell line (e.g., Hep G2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottomed microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of complete growth medium.[8]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in fresh growth medium. A common concentration range to test is 0.5-100 µM.[8]
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Epirubicin. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7][8]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Target cancer cell line
-
Complete growth medium
-
6-well plates or culture flasks
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), cold
-
70% Ethanol, cold
-
RNase A solution (e.g., 100 µg/mL in PBS)[13]
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)[13]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.8 µM and 1.5 µM for MCF-7 cells) for a specific duration (e.g., 48 hours).[7] Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and spin down at a low speed.
-
Wash the cell pellet once with cold PBS.[14]
-
Resuspend the cell pellet gently and add 5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.[13][14]
-
Fix the cells on ice for at least 2 hours or store them at -20°C.[13]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with cold PBS.[14]
-
Resuspend the cell pellet in a staining buffer containing RNase A and Propidium Iodide.[13] A typical staining solution consists of PBS with 100 µg/mL RNase A and 50 µg/mL PI.[13]
-
Incubate the cells in the dark at room temperature for 30-45 minutes or overnight at 4°C.[13][14]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide staining.
Materials:
-
This compound
-
Target cancer cell line
-
Complete growth medium
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration (e.g., 24-72 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation method like Accutase or a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Centrifuge the cells and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be around 1x10⁶ cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer immediately after staining.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for MTT-based cytotoxicity assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Epirubicin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. e-century.us [e-century.us]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. cores.emory.edu [cores.emory.edu]
Dissolving Epirubicin Hydrochloride for In Vitro Excellence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Epirubicin Hydrochloride for use in in vitro studies. Adherence to these guidelines will ensure the consistent preparation of this compound solutions, leading to reproducible experimental results.
Product Information
This compound is an anthracycline antibiotic and a potent anti-neoplastic agent. Its primary mechanisms of action involve the intercalation into DNA, inhibition of topoisomerase II, and the generation of cytotoxic free radicals, ultimately leading to cell death.[1][2][3][4] For in vitro research, it is supplied as a crystalline solid.
Solubility and Stability
Proper dissolution and storage are critical for maintaining the integrity and activity of this compound. The following table summarizes its solubility in common laboratory solvents and provides stability information.
| Solvent | Solubility | Storage Conditions for Stock Solutions | Stability of Diluted Solutions |
| Water | ~10 mg/mL[5] | Store at 2-8°C, protected from light. Reconstituted solutions are stable for 24 hours.[6] | Aqueous solutions are not recommended for storage beyond one day.[5] |
| DMSO (Dimethyl Sulfoxide) | ~10 mg/mL[5] | Store at -20°C for up to one year.[7] | For maximum solubility in aqueous buffers, first dissolve in DMSO and then dilute with the buffer. A 1:1 DMSO:PBS (pH 7.2) solution has a solubility of approximately 0.5 mg/mL.[5] |
| 0.9% Sodium Chloride (NaCl) | Soluble | Solutions at 2 mg/mL in polypropylene syringes are stable for at least 14 days at 25°C and 180 days at 4°C.[8][9] | Diluted solutions (0.1 mg/mL and 1.6 mg/mL) in 0.9% NaCl are stable for at least 84 days when stored light-protected at 2-8°C.[10] |
| 5% Dextrose | Soluble | Stable for 28 days at 25°C in the dark.[9] | Diluted solutions (0.1 mg/mL and 1.6 mg/mL) in 5% glucose are stable for at least 84 days when stored light-protected at 2-8°C.[10] |
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in Water
-
Aseptically weigh the desired amount of this compound powder.
-
Add sterile, nuclease-free water to the powder to achieve a final concentration of 10 mg/mL.
-
Vortex gently until the powder is completely dissolved. The solution will be a clear, red liquid.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at 2-8°C for up to 24 hours. For longer-term storage, preparing the stock in DMSO is recommended.
Preparation of a 10 mg/mL Stock Solution in DMSO
-
Aseptically weigh the desired amount of this compound powder.
-
Add anhydrous, sterile-filtered DMSO to the powder to achieve a final concentration of 10 mg/mL.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store aliquots at -20°C for up to one year.
Preparation of Working Solutions for Cell Culture
-
Thaw a frozen aliquot of the this compound stock solution (in DMSO) at room temperature.
-
Dilute the stock solution to the desired final concentration using a pre-warmed, sterile cell culture medium.
-
Important: To avoid precipitation, it is recommended to first dilute the DMSO stock solution in a small volume of the aqueous buffer or medium before adding it to the final volume.[5]
-
Mix gently by inversion.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution immediately.
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for this compound solution preparation.
Signaling Pathway
This compound exerts its cytotoxic effects through a multi-faceted mechanism of action. The diagram below illustrates the key signaling pathways involved.
Caption: Key signaling pathways of this compound.
References
- 1. Epirubicin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. globalrph.com [globalrph.com]
- 7. This compound | Pharmorubicin | Topo inhibitor | TargetMol [targetmol.com]
- 8. Stability study of epirubicin in NaCl 0.9% injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epirubicin | C27H29NO11 | CID 41867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Physicochemical stability of Epirubicin Accord 2 mg/mL in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
Application Notes and Protocols for Determining the IC50 of Epirubicin Hydrochloride in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epirubicin Hydrochloride is an anthracycline topoisomerase II inhibitor widely used in chemotherapy, particularly for breast cancer. Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of its cytotoxic effects. These application notes provide detailed protocols for determining the IC50 of this compound in the MCF-7 human breast cancer cell line, a common model for estrogen receptor-positive breast cancer. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Quantitative Data Summary
The IC50 value of this compound in MCF-7 cells can vary based on experimental conditions such as cell density, passage number, and incubation time. Below is a summary of reported IC50 values and relevant concentrations from the literature.
| Parameter | Value | Unit | Source |
| Reported IC50 (Free Drug) | 0.675 | µg/mL | [1][2] |
| Geometric Mean IC50 (across multiple cell lines) | 0.400 | µM | [3] |
| Minimum Reported IC50 | 0.00451 | µM | [3] |
| Exemplary Treatment Concentrations | 0.8 and 1.5 | µM | [4] |
Note: The molecular weight of this compound is 579.98 g/mol . Researchers should perform their own dose-response experiments to determine the precise IC50 under their specific laboratory conditions.
Experimental Protocols
Materials and Reagents
-
MCF-7 cells (ATCC® HTB-22™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl, or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in sterile DMSO to prepare a 10 mM stock solution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare a series of dilutions from the stock solution using serum-free culture medium. A common approach is to perform serial dilutions.
-
Suggested concentration range for the initial experiment: 0.01 µM to 10 µM (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µM). This range should be optimized based on preliminary results.
-
Protocol 2: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Culture MCF-7 cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
After 24 hours, carefully remove the medium from each well.
-
Add 100 µL of the prepared this compound working solutions in triplicate to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualization of Workflows and Pathways
Caption: Workflow for determining the IC50 of Epirubicin in MCF-7 cells.
Caption: Epirubicin's mechanism of action in MCF-7 breast cancer cells.
Mechanism of Action of Epirubicin
Epirubicin exerts its cytotoxic effects through multiple mechanisms.[5] As an anthracycline, it can intercalate into DNA, distorting the helix structure and thereby interfering with DNA replication and transcription.[5] A primary mode of action is the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.[5] By stabilizing the DNA-topoisomerase II complex, epirubicin leads to the accumulation of DNA strand breaks, which triggers apoptotic pathways.[5]
Furthermore, studies in MCF-7 cells have shown that epirubicin can induce a cell-cycle arrest at the G0/G1 phase.[4] This effect is, at least in part, mediated by the upregulation of the p21cip1 protein (also known as CDKN1A), a cyclin-dependent kinase inhibitor.[4] Increased levels of p21cip1 halt the cell cycle, thus inhibiting cell proliferation.[4] Epirubicin is also known to generate reactive oxygen species (ROS), which can induce oxidative stress and contribute to its cytotoxic effects.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Surface-modified Epirubicin-HCl liposomes and its in vitro assessment in breast cancer cell-line: MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug: Epirubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. e-century.us [e-century.us]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Combined effect of epirubicin and lymphokine-activated killer cells on the resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Epirubicin Hydrochloride in Human Plasma by High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Epirubicin Hydrochloride in human plasma. Epirubicin is an anthracycline antibiotic widely used in cancer chemotherapy.[1][2][3] Monitoring its plasma concentration is crucial for pharmacokinetic studies and therapeutic drug management. The described method utilizes reversed-phase chromatography coupled with fluorescence or UV detection, offering high sensitivity and selectivity. The protocol includes a straightforward sample preparation procedure and has been validated for linearity, precision, accuracy, and recovery, making it suitable for clinical research and drug development applications.
Introduction
This compound is a key chemotherapeutic agent for treating various cancers, including breast, ovarian, and stomach cancers.[1][2][3] Its therapeutic efficacy and toxicity are closely related to its concentration in the bloodstream. Therefore, a reliable and sensitive analytical method for quantifying epirubicin in plasma is essential for optimizing dosing regimens and ensuring patient safety. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the bioanalysis of pharmaceuticals due to its high resolution and sensitivity.[4] This document provides a detailed protocol for the quantification of epirubicin in human plasma using HPLC.
Experimental Workflow
Caption: Experimental workflow for Epirubicin quantification in plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Doxorubicin or Ondansetron)[1][2][5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
o-Phosphoric acid
-
Chloroform
-
Isopropanol
-
Human plasma (drug-free)
Equipment
-
HPLC system with a pump, autosampler, and detector (UV or Fluorescence)
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[5]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Pipettes and tips
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 5 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Doxorubicin) in methanol.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with the mobile phase to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)[5]
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 1 mL of a chloroform:isopropanol (6:1, v/v) mixture.[5]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 45°C.[5]
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC Method Parameters
| Parameter | Method 1 (Fluorescence Detection) | Method 2 (UV Detection) |
| Column | C18, 150 x 4.6 mm, 5 µm[5] | C18, 250 x 4.6 mm, 5 µm[1][2] |
| Mobile Phase | Acetonitrile:Water with 10 mM KH2PO4 (pH 4.3) (24.4:75.6 v/v)[6] | Acetonitrile:0.025% Trifluoroacetic acid in water (22:78 v/v)[1][2] |
| Flow Rate | 1.5 mL/min[6] | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL | 10 µL[7] |
| Column Temperature | Ambient | 30°C[7] |
| Detection | Fluorescence | UV |
| Excitation Wavelength | 474 nm[5] | N/A |
| Emission Wavelength | 551 nm[5] | 234 nm[1][2] |
| Internal Standard | Doxorubicin[5] | Ondansetron[1][2] |
Method Validation Data
Linearity
| Analyte | Linearity Range (µg/L) | Correlation Coefficient (r²) | Reference |
| Epirubicin | 5 - 1000 | > 0.99 | [5] |
| Epirubicin | 16 - 1024 | > 0.99 | [1][2] |
Precision and Accuracy
| Analyte | Within-day CV (%) | Between-day CV (%) | Accuracy (%) | Reference |
| Epirubicin | < 10 | < 10 | Not Specified | [5] |
| Epirubicin | < 10 (for 25 ng/mL) | < 10 (for 25 ng/mL) | Not Specified | [8] |
Recovery
| Analyte | Plasma Recovery (%) | Reference |
| Epirubicin | 69.0 | [5] |
| Epirubicinol | 77.3 | [5] |
| Doxorubicin (IS) | 67.9 | [5] |
Limits of Detection and Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 5 µg/L | [5] |
| Limit of Detection (LOD) | ~8 ng/mL | [9] |
| Limit of Quantification (LOQ) | ~25 ng/mL | [9] |
Conclusion
The presented HPLC method provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The method has been validated and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The choice between fluorescence and UV detection will depend on the required sensitivity and available instrumentation, with fluorescence detection generally offering higher sensitivity.
References
- 1. Development and Validation of Reversed-Phase HPLC Method for the Determination of Epirubicin and Its Application to the Pharmacokinetic Study of Epirubicin Loaded Polymeric Nanoparticle Formulations in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of epirubicin and its metabolite epirubicinol in saliva and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Determination of plasma concentrations of epirubicin and its metabolites by high-performance liquid chromatography during a 96-h infusion in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Epirubicin Hydrochloride in Combination with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Epirubicin Hydrochloride and Paclitaxel has been investigated as a potent chemotherapeutic strategy for various cancers, most notably breast and ovarian cancer. Epirubicin, an anthracycline antibiotic, functions by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, ultimately leading to DNA damage and apoptosis. Paclitaxel, a taxane, stabilizes microtubules, leading to mitotic arrest and induction of apoptosis. The co-administration of these agents has been explored to exploit their different mechanisms of action and to achieve synergistic or additive anti-tumor effects. These application notes provide a summary of key findings and detailed protocols for preclinical and clinical research involving this combination therapy.
Data Presentation
Preclinical Efficacy: In Vitro Studies
While specific quantitative data for the combination of Epirubicin and Paclitaxel is limited in publicly available literature, studies on the individual agents provide a basis for understanding their cytotoxic potential. The combination has been shown to have additive and supraadditive effects in vitro.
| Cell Line | Drug | IC50 (nM) | Exposure Time | Reference |
| MDA-MB-231 | Paclitaxel | ~5-7.5 | 24h | [1][2] |
| MDA-MB-231 | Epirubicin | Not specified | - | |
| ZR75-1 | Paclitaxel | Not specified | - | [1] |
| ZR75-1 | Epirubicin | Not specified | - | [1] |
| MCF-7 | Paclitaxel | 7.5 | 24h | |
| MCF-7 | Epirubicin | Not specified | - |
Note: IC50 values can vary significantly based on experimental conditions. Researchers should determine these values empirically for their specific cell lines and assays.
Preclinical Efficacy: In Vivo Studies
In a murine mammary adenocarcinoma model, the combination of Paclitaxel and Epirubicin demonstrated significant tumor growth delay. The sequence of administration was found to be a critical factor, with Paclitaxel administered 24 hours before Epirubicin showing greater efficacy than the reverse sequence[3][4].
| Animal Model | Treatment | Dosage | Schedule | Outcome | Reference |
| C3D2F1 female mice with murine mammary adenocarcinoma | Paclitaxel | 15-75 mg/kg (i.p.) | Single agent | Dose-dependent tumor growth delay | [3][4] |
| Epirubicin | 9-30 mg/kg (i.p. or i.v.) | Single agent | Dose-dependent tumor growth delay | [3][4] | |
| Paclitaxel + Epirubicin | 45 mg/kg (Paclitaxel) before 15 mg/kg (Epirubicin) | 24h interval | Increased tumor growth delay compared to single agents | [3][4] |
Clinical Efficacy: Metastatic Breast Cancer
Clinical trials have demonstrated the efficacy of the Epirubicin and Paclitaxel combination in patients with metastatic breast cancer.
| Study Group | Treatment Regimen | Overall Response Rate | Median Duration of Response (months) | Reference |
| Group A | Epirubicin 60 mg/m² + Paclitaxel 175 mg/m² | 67% | 8.2 | [5] |
| Group B | Epirubicin 90 mg/m² + Paclitaxel 175 mg/m² | 68% | 8.2 | [5] |
Pharmacokinetic Interactions
Pharmacokinetic studies have revealed a sequence-dependent interaction between Epirubicin and Paclitaxel.
| Administration Sequence | Effect on Epirubicin Pharmacokinetics | Associated Toxicity | Reference |
| Paclitaxel followed by Epirubicin (TE) | Higher AUC of Epirubicin | Increased myelotoxicity (lower neutrophil and platelet nadir, slower neutrophil recovery) | [6] |
| Epirubicin followed by Paclitaxel (ET) | Lower AUC of Epirubicin | Less myelotoxicity compared to TE sequence | [6] |
Signaling Pathways
The synergistic or additive effects of Epirubicin and Paclitaxel are believed to result from their complementary mechanisms of action targeting different phases of the cell cycle and apoptotic pathways.
-
Epirubicin's Mechanism: Epirubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and activation of the intrinsic apoptotic pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.
-
Paclitaxel's Mechanism: Paclitaxel stabilizes microtubules, causing a prolonged block in the G2/M phase of the cell cycle (mitotic arrest). This arrest can trigger apoptosis through various mechanisms, including the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. Paclitaxel has also been shown to increase the expression of the pro-apoptotic protein Bax[7].
The combination of these two agents can lead to enhanced apoptosis by targeting the cell cycle at different points and by activating both DNA damage-induced and mitotic arrest-induced apoptotic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Greater antitumor efficacy of paclitaxel administered before epirubicin in a mouse mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greater antitumor efficacy of paclitaxel administered before epirubicin in a mouse mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel and epirubicin as first-line therapy for patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence effect of epirubicin and paclitaxel treatment on pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Epirubicin Hydrochloride-Induced Apoptosis
Introduction
Epirubicin Hydrochloride is an anthracycline antibiotic widely employed as a chemotherapeutic agent in the treatment of various cancers, including breast and gastric cancer.[1][2] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells.[3] Epirubicin instigates apoptosis through multiple concerted actions: intercalation into DNA strands, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][4] These events trigger a cascade of molecular signals culminating in controlled cellular demise.
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess this compound-induced apoptosis. The following sections detail quantitative data presentation, step-by-step experimental protocols for key apoptosis assays, and visual diagrams of the signaling pathway and experimental workflow.
Data Presentation
The following table summarizes quantitative data on this compound-induced apoptosis from various studies, showcasing its effects on different cell lines at varying concentrations and time points.
| Cell Line | Assay | Epirubicin Concentration | Incubation Time | Result | Reference |
| SIM-A9 (microglia) | Annexin V-APC | 1.0 µM | 24 hours | ~50% Annexin V positive cells (CC50) | [5] |
| 4T1 (breast cancer) | Annexin V-APC | 5.0 µM | 24 hours | ~50% Annexin V positive cells (CC50) | [5] |
| MDA-MB-231 (breast cancer) | Annexin V/PI Flow Cytometry | Not Specified | 72 hours | 32.9 ± 1.2% apoptotic cells | [6] |
| Caspase-3 transfected MCF-7 (breast cancer) | DNA Fragmentation | 0.3 µg/ml | 72 hours | ~80% apoptotic cells | [3] |
| Mock-transfected MCF-7 (breast cancer) | DNA Fragmentation | >1 µg/ml | 72 hours | <30% apoptotic cells | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Annexin V/PI Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD Viability Staining Solution
-
10X Binding Buffer (0.1 M HEPES, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with this compound at various concentrations and time points. Include an untreated control.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.[4]
-
Wash the cells twice with cold PBS and then resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[9]
-
Add 5 µL of Propidium Iodide Staining Solution.[9]
-
Add 400 µL of 1X Binding Buffer to each tube and mix gently.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[7]
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Fluorometric Caspase-3/7 Assay Kit (containing a substrate like Ac-DEVD-AMC)
-
Cell Lysis Buffer
-
Reaction Buffer with DTT
-
Microplate reader with fluorescence detection
Procedure:
-
Sample Preparation:
-
Plate cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells by adding Cell Lysis Buffer and incubating on ice for 10 minutes.
-
Centrifuge the plate to pellet cell debris.
-
-
Assay Reaction:
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Prepare the reaction mixture by adding the Caspase-3/7 substrate to the Reaction Buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
The fluorescence intensity is proportional to the caspase-3/7 activity.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins such as the Bcl-2 family and the cleavage of PARP.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound, then wash with cold PBS and lyse using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to quantify protein expression levels, normalizing to a loading control like β-actin or GAPDH. An increase in cleaved PARP and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.[10]
-
Visualization of Pathways and Workflows
Epirubicin-Induced Apoptosis Signaling Pathway
The following diagram illustrates the molecular cascade initiated by this compound, leading to apoptosis through both the intrinsic and extrinsic pathways.
Caption: Epirubicin-induced apoptosis signaling pathway.
Experimental Workflow for Assessing Apoptosis
The diagram below outlines the general experimental workflow for assessing this compound-induced apoptosis.
Caption: General experimental workflow for apoptosis assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Epirubicin Hydrochloride in 3D Spheroid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Three-dimensional (3D) spheroid cultures have emerged as a more physiologically relevant in vitro model for cancer research compared to traditional 2D cell monolayers. Spheroids mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and catabolites, as well as intricate cell-cell and cell-extracellular matrix (ECM) interactions. Epirubicin Hydrochloride, an anthracycline antibiotic and topoisomerase II inhibitor, is a widely used chemotherapeutic agent.[1][2] Evaluating its efficacy in 3D spheroid models provides a more accurate prediction of its anti-tumor activity in vivo. These application notes provide detailed protocols for utilizing this compound in 3D spheroid cultures, from spheroid generation to efficacy assessment.
Mechanism of Action of Epirubicin
Epirubicin exerts its cytotoxic effects through a multi-faceted approach. Its primary mechanisms include:
-
DNA Intercalation: Epirubicin molecules insert themselves between DNA base pairs, distorting the helical structure and thereby inhibiting DNA and RNA synthesis.[1][3][4]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication and transcription. This leads to the accumulation of DNA strand breaks, ultimately triggering cell death.[1][3][4]
-
Generation of Reactive Oxygen Species (ROS): Epirubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and lipids.[3]
-
Cell Membrane Interactions: The drug can integrate into cellular membranes, altering their fluidity and function, which disrupts signal transduction and ion transport.[3]
-
Cell Cycle Arrest: Epirubicin can up-regulate the expression of p21cip1, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest, particularly in the G0/G1 phase.[5]
Data Presentation: Epirubicin Efficacy in 2D vs. 3D Cultures
A consistent observation in cancer research is the increased resistance of 3D spheroid cultures to chemotherapeutic agents compared to 2D monolayer cultures.[2][6][7] This is often attributed to the physical barrier presented by the dense cell packing and extracellular matrix, as well as the physiological gradients within the spheroid that can render cells in the core more quiescent and less susceptible to drugs targeting proliferating cells.
| Cell Line | Culture Model | Drug | IC50 | Fold Increase in Resistance (3D vs. 2D) | Reference |
| SW1353 (Chondrosarcoma) | 2D Monolayer | Doxorubicin | 70.8 nM | \multirow{2}{}{11.7x} | \multirow{2}{}{[3]} |
| 3D Spheroid | Doxorubicin | 0.827 µM | |||
| HT1080 (Fibrosarcoma) | 2D Monolayer | Doxorubicin | 0.875 µM | \multirow{2}{}{16.6x} | \multirow{2}{}{[3]} |
| 3D Spheroid | Doxorubicin | 14.56 µM | |||
| CS21b (Chondrosarcoma) | 2D Monolayer | Doxorubicin | 7.26 µM | \multirow{2}{}{16.8x} | \multirow{2}{}{[3]} |
| 3D Spheroid | Doxorubicin | 121.9 µM | |||
| CS23 (Chondrosarcoma) | 2D Monolayer | Doxorubicin | 2.96 µM | \multirow{2}{}{2.7x} | \multirow{2}{}{[3]} |
| 3D Spheroid | Doxorubicin | 8.09 µM |
Note: The data presented for Doxorubicin is illustrative of the expected trend for Epirubicin, given their similar mechanisms of action.
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes a common method for generating tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well round-bottom ultra-low attachment spheroid microplates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture the chosen cancer cell line in a T75 flask to approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine cell viability and concentration.
-
Dilute the cell suspension to the desired seeding density. This needs to be optimized for each cell line but typically ranges from 1,000 to 10,000 cells per well for a 96-well plate.[8]
-
Pipette 100-200 µL of the cell suspension into each well of the ULA plate.
-
Centrifuge the plate at a low speed (e.g., 100-300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator. Spheroid formation can take from 24 hours to several days, depending on the cell line.[9]
-
Monitor spheroid formation daily using an inverted microscope. Spheroids are typically ready for drug treatment when they are compact and have a well-defined boundary.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serially diluted Epirubicin solutions
Procedure:
-
Prepare a series of Epirubicin dilutions in complete culture medium at twice the final desired concentration. A typical dose-response experiment might include concentrations ranging from nanomolar to micromolar.
-
Carefully remove half of the culture medium from each well containing a spheroid.
-
Add an equal volume of the 2x Epirubicin dilutions to the respective wells. This will result in the final desired drug concentrations. Include vehicle control wells (e.g., medium with the highest concentration of DMSO used).
-
Incubate the spheroids with Epirubicin for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Assessment of Spheroid Viability using an ATP-based Assay
This protocol utilizes a luminescent cell viability assay that measures ATP, an indicator of metabolically active cells.
Materials:
-
Epirubicin-treated spheroids in a ULA plate
-
3D-specific cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
Allow the ULA plate containing the treated spheroids and the viability reagent to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of the viability reagent to each well equal to the volume of the culture medium in the well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes. To ensure complete cell lysis, a further incubation of 20-25 minutes may be necessary.[8]
-
Transfer the lysate to an opaque-walled 96-well plate if the ULA plate is not suitable for luminescence reading.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control spheroids. Plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for testing Epirubicin in 3D spheroids.
Caption: Conceptual model of Epirubicin penetration in a 3D spheroid.
References
- 1. The drug efficacy testing in 3D cultures platform identifies effective drugs for ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Patient-Derived Spheroid Culture Models Are Better Than Monolayer Models in Chondrosarcoma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
- 9. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Inducing DNA Damage in Primary Neurons using Epirubicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirubicin Hydrochloride is an anthracycline antibiotic widely used in chemotherapy. Its primary mechanism of action involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA strand breaks and, ultimately, cell cycle arrest and apoptosis.[1][2] In neurobiology and drug development, Epirubicin can be a valuable tool for inducing controlled DNA damage in primary neurons. This allows for the study of neuronal DNA damage response (DDR) pathways, neurotoxicity, and the screening of potential neuroprotective compounds. These application notes provide detailed protocols for utilizing this compound to induce DNA damage in primary neuron cultures, along with methods for quantifying the resulting damage and assessing neuronal viability.
Mechanism of Action
Epirubicin exerts its genotoxic effects through a multi-faceted approach. It intercalates into the DNA helix, distorting its structure and interfering with DNA replication and transcription.[1] Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoiling, which leads to the accumulation of double-strand breaks.[1] The metabolic activation of Epirubicin also generates free radicals, inducing oxidative stress and further DNA damage.[1]
Data Presentation
Table 1: this compound Concentration and Effects on Neural Cells
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Microglia Cell Line (SIM-A9) | 1.0 µM | 24 hours | CC50 (50% cytotoxic concentration) | [3] |
| Microglia Cell Line (SIM-A9) | 0.1 µM, 0.25 µM | 24 hours | Increased γ-H2AX (DNA Damage Marker) | [3] |
| Glioma Cell Line (U-87) & Neuronal Cells | 0.5 - 100 µM | 48 hours | Cytotoxicity Assessment | [4] |
| Primary Osteoblasts | 0.1 µM, 1 µM | 24 hours | Increased DNA tailing in Comet Assay | [5] |
Table 2: Quantitative Analysis of DNA Damage Markers in Neurons after Chemotherapy
| Marker | Condition | Percentage of Positive Neurons | Reference |
| Nuclear pH2AX-positive foci | Cancer patients treated with chemotherapy | 28.8% | [6] |
| Cancer patients not treated with chemotherapy | 12.8% | [6] | |
| Patients without history of cancer | 16.2% | [6] | |
| Nuclear pATM positivity | Cancer patients treated with chemotherapy | 40.0% | [6] |
| Cancer patients not treated with chemotherapy | 19.2% | [6] | |
| Patients without history of cancer | 19.0% | [6] |
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol is a general guideline for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 16-18 (E16-E18) mouse or rat embryos
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Isolate cortices or hippocampi from embryonic brains in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the enzymatic dissociation solution according to the manufacturer's instructions to dissociate the cells.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the neurons at a desired density (e.g., 1,000–5,000 cells per mm²) onto coated culture vessels.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experiments after 7-12 days in vitro (DIV).
Protocol 2: this compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO, store at -20°C)
-
Primary neuron cultures (7-12 DIV)
-
Pre-warmed neuronal culture medium
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 0.1 µM to 5 µM).
-
Carefully remove half of the culture medium from the primary neuron cultures.
-
Add an equal volume of the Epirubicin-containing medium to each well to achieve the final desired concentrations.
-
Incubate the neurons for the desired duration (e.g., 24 to 48 hours) at 37°C and 5% CO2.
-
After incubation, proceed with DNA damage assessment or cell viability assays.
Protocol 3: DNA Damage Assessment - Comet Assay
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA single- and double-strand breaks.[7][8][9]
Materials:
-
Comet assay slides
-
Low-melting-point agarose (LMPA)
-
Lysis solution
-
Alkaline or neutral electrophoresis buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Following Epirubicin treatment, detach the neurons and create a single-cell suspension.
-
Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v).
-
Pipette the cell/agarose mixture onto a Comet assay slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins.[7]
-
Place the slides in an electrophoresis tank filled with either alkaline or neutral buffer to unwind the DNA.
-
Apply an electric field to separate the fragmented DNA from the nucleoid.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.
-
Quantify the DNA damage using appropriate image analysis software, measuring parameters such as tail moment, tail length, and percentage of DNA in the tail.[8]
Protocol 4: DNA Damage Assessment - Immunofluorescence for γ-H2AX and 53BP1
Phosphorylation of the histone variant H2AX (γ-H2AX) and recruitment of the p53-binding protein 1 (53BP1) are early cellular responses to DNA double-strand breaks, forming distinct nuclear foci.[10][11]
Materials:
-
Primary antibodies: anti-γ-H2AX, anti-53BP1
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
Blocking solution
-
Fluorescence microscope
Procedure:
-
Culture and treat primary neurons on coverslips.
-
After Epirubicin treatment, fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.25% Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against γ-H2AX and/or 53BP1.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the number of γ-H2AX and/or 53BP1 foci per nucleus using a fluorescence microscope and image analysis software.
Protocol 5: Cell Viability Assessment - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Culture and treat primary neurons in a 96-well plate.
-
After Epirubicin treatment, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. The amount of formazan produced is proportional to the number of viable cells.
Visualization of Pathways and Workflows
Caption: Experimental workflow for inducing and assessing DNA damage in primary neurons.
Caption: Signaling pathway of Epirubicin-induced DNA damage and cellular response.
References
- 1. Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Elevated Oxidative Stress and DNA Damage in Cortical Neurons of Chemotherapy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 21stcenturypathology.com [21stcenturypathology.com]
- 8. youtube.com [youtube.com]
- 9. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Particles with similar LET values generate DNA breaks of different complexity and reparability: a high-resolution microscopy analysis of γH2AX/53BP1 foci - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Epirubicin Hydrochloride in DMSO
Welcome to the technical support center for the handling and storage of Epirubicin Hydrochloride solutions in DMSO. This guide provides essential information for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO at concentrations of approximately 10 mg/mL and can be dissolved up to 100 mg/mL.[1][2][3] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: How should I store this compound powder?
A2: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[1]
Q3: What are the general recommendations for storing this compound stock solutions in DMSO?
A3: While specific long-term stability data for this compound in DMSO at -20°C is not extensively published, general guidelines for small molecule storage in DMSO are applicable. It is recommended to store DMSO stock solutions in aliquots at -20°C for short-term use (up to 1 month) and at -80°C for longer-term storage (up to 6 months).[4] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[5]
Q4: Can I store diluted aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] If you need to prepare working solutions in an aqueous buffer, it is best to do so fresh from a DMSO stock solution for each experiment.
Q5: What are the known degradation pathways for Epirubicin?
A5: Forced degradation studies have shown that Epirubicin is susceptible to degradation under various conditions. It is highly unstable in alkaline hydrolysis, and also degrades under acidic hydrolysis at elevated temperatures and through oxidation.[6] Identified degradation products include deglucosaminylepirubicin and several oxidative products.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in DMSO stock solution upon thawing. | 1. The concentration of the stock solution is too high. 2. The DMSO used was not anhydrous, and the absorbed water reduced the solubility. 3. The compound has degraded. | 1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a new stock at a lower concentration. 2. Always use fresh, high-quality, anhydrous DMSO for preparing stock solutions. 3. If the solution does not clear upon warming, it may be degraded. It is advisable to prepare a fresh stock solution. |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of this compound due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C). 2. Inaccurate pipetting when preparing working solutions. | 1. Prepare fresh aliquots of the stock solution from a newly weighed sample of the compound. Store aliquots at -80°C for long-term use and at -20°C for short-term use. Avoid using a stock solution that has been stored at -20°C for more than a month without re-validation. 2. Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Color change observed in the DMSO stock solution. | 1. This may indicate chemical degradation of the this compound. | 1. Discard the solution and prepare a fresh stock. Epirubicin solutions are typically red; any significant deviation from this color could signify degradation. |
Data Summary: Stability of this compound
While specific quantitative data for this compound in DMSO at -20°C is limited in published literature, the following table summarizes the available information and general recommendations.
| Form | Solvent | Storage Temperature | Reported Stability | Source |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | [1][2] |
| Solution | DMSO | -20°C | Up to 1 month (general recommendation) | [4] |
| Solution | DMSO | -80°C | Up to 6 months (general recommendation) | [4] |
| Aqueous Solution | PBS/Saline | N/A | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature.
-
Solvent Addition: Use fresh, anhydrous DMSO to prepare the stock solution.
-
Dissolution: Add the desired volume of DMSO to the vial to achieve the target concentration (e.g., 10 mg/mL). Cap the vial tightly and vortex gently until the powder is completely dissolved. If needed, brief sonication in a water bath can aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, low-retention microcentrifuge tubes. The volume of the aliquots should be based on the typical needs of your experiments to avoid multiple freeze-thaw cycles.
-
Storage: For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store the aliquots at -80°C. Ensure the storage location is protected from light.
Visualizations
Caption: Workflow for preparing and storing Epirubicin HCl in DMSO.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Epirubicin-Loaded Biocompatible Polymer PLA–PEG–PLA Nanoparticles: Synthesis, Characterization, Stability, and In Vitro Anticancerous Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetechindia.com [lifetechindia.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. scielo.br [scielo.br]
Troubleshooting Epirubicin Hydrochloride solubility issues in PBS
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Epirubicin Hydrochloride in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide: this compound Solubility in PBS
Q1: I'm observing precipitation or incomplete dissolution of this compound when preparing my PBS solution. What should I do?
A1: This is a common issue as this compound is sparingly soluble in aqueous buffers like PBS.[1] Follow this troubleshooting workflow to address the problem.
Caption: Troubleshooting workflow for Epirubicin HCl solubility.
Frequently Asked Questions (FAQs)
Q2: What is the maximum recommended concentration of this compound in a PBS-based solution?
A2: this compound is sparingly soluble in aqueous buffers.[1] For maximum solubility, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer. Using this method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO:PBS (pH 7.2).[1] Another source indicates a solubility of 1.1 mg/mL in PBS, though the specific preparation method is not detailed.[2] It is advisable to start with lower concentrations and perform pilot tests to determine the optimal concentration for your specific experimental conditions.
Q3: Can I prepare a stock solution of this compound in PBS and store it for later use?
A3: It is strongly advised not to store aqueous solutions of this compound. Product information recommends that aqueous solutions should not be stored for more than one day.[1] For long-term storage, this compound as a crystalline solid is stable for ≥4 years at -20°C.[1]
Q4: My refrigerated this compound solution has formed a gel. Is it still usable?
A4: Yes, this can happen. Refrigeration of this compound solutions can lead to the formation of a gelled product.[3][4] This gel should revert to a mobile solution after equilibrating at a controlled room temperature (15-25°C) for a maximum of 2 to 4 hours.[3][4]
Q5: What is the optimal pH for this compound stability?
A5: The stability of this compound is pH-dependent. It achieves maximum stability in an acidic pH range of 4 to 5.[3] You should avoid prolonged contact with any solution that has an alkaline pH.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| Water | ~10 mg/mL[1], 100 mg/mL[5] | Freely soluble. |
| DMSO | ~10 mg/mL[1], 100 mg/mL[5], 125 mg/mL[6] | Freely soluble. Use fresh, non-moisture-absorbing DMSO.[5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | Requires initial dissolution in DMSO. |
| PBS | 1.1 mg/mL[2] | Sparingly soluble. |
| Ethanol | Insoluble[5], 120 mg/mL[6] | Solubility data is conflicting. |
Note: Solubility can vary between batches and is dependent on factors like temperature and pH. Always refer to the batch-specific certificate of analysis.
Experimental Protocols
Protocol: Preparation of this compound Solution in PBS
This protocol details the recommended two-step method for dissolving this compound for use in experiments requiring a PBS buffer system.
-
Prepare the Stock Solution in DMSO:
-
Weigh the required amount of this compound crystalline solid in a suitable microcentrifuge tube.
-
Add pure, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).[1]
-
Vortex or gently mix until the solid is completely dissolved. The solution should be clear and orange-red.
-
-
Dilute with PBS:
-
Obtain the desired volume of sterile PBS (pH 7.2) in a separate, larger tube.
-
While vortexing the PBS at a medium speed, slowly add the required volume of the Epirubicin-DMSO stock solution drop-by-drop to the PBS. This gradual dilution is critical to prevent precipitation.
-
For example, to prepare a 1 mL solution of 0.5 mg/mL Epirubicin in 1:1 DMSO:PBS, add 500 µL of a 1 mg/mL Epirubicin-DMSO stock to 500 µL of PBS.
-
-
Final Check and Use:
Mechanism of Action Visualization
Epirubicin's primary mechanism of action involves disrupting DNA replication and transcription in cancer cells. Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified signaling pathway for Epirubicin's cytotoxic effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. globalrph.com [globalrph.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Epirubicin - Wikipedia [en.wikipedia.org]
- 7. This compound | Topoisomerase | TargetMol [targetmol.com]
Technical Support Center: Optimizing Epirubicin Hydrochloride Dosage for In Vivo Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epirubicin Hydrochloride in in vivo mouse studies.
Frequently Asked Questions (FAQs)
Dosage and Administration
1. What is a typical starting dose for this compound in mice?
The appropriate starting dose of this compound can vary significantly based on the mouse strain, tumor model, and experimental goals. However, based on published studies, a general starting range for single-agent therapy is between 4 mg/kg and 10 mg/kg administered intravenously (IV) or intraperitoneally (IP).[1][2][3] It is crucial to perform a dose-finding study to determine the maximum tolerated dose (MTD) in your specific model.
2. What are the common administration routes for Epirubicin in mice?
The most common routes of administration for Epirubicin in mice are:
-
Intravenous (IV): Typically administered via the tail vein. This route leads to rapid distribution.[4][5]
-
Intraperitoneal (IP): A common and technically less demanding route.[1][2][3][6]
The choice of administration route can affect the pharmacokinetic profile and toxicity of the drug.[4]
3. How should this compound be prepared for injection?
This compound for injection is typically a lyophilized powder that needs to be reconstituted. Pharmaceutical-grade this compound should be reconstituted with a sterile diluent such as 0.9% Sodium Chloride (saline) or 5% Dextrose solution to the desired concentration.[7] The solution should be protected from light.
Toxicity and Troubleshooting
4. What are the common signs of Epirubicin toxicity in mice?
Researchers should closely monitor mice for signs of toxicity, which may include:
-
Weight loss: A significant and progressive loss of body weight is a key indicator of toxicity.[8]
-
Bone marrow suppression: Epirubicin can cause a decrease in polychromatic to normochromatic erythrocytes (PCE/NCE) ratio, indicating cytotoxicity to the bone marrow.[1][2][3]
-
Lethargy and behavioral changes: Animals may appear lethargic.[5][9]
-
Cardiotoxicity: Although considered less cardiotoxic than doxorubicin, high cumulative doses can lead to myocardial damage.[5]
-
Neurotoxicity: Epirubicin can cause lesions in the central nervous system in regions lacking a blood-brain barrier.[5][9]
-
Genotoxicity: Epirubicin has been shown to have genotoxic effects on mouse bone marrow cells.[1][2][3][10][11]
5. How can I minimize the toxicity of Epirubicin?
Several strategies can be employed to mitigate Epirubicin-induced toxicity:
-
Dose optimization: Conduct a thorough MTD study to identify the highest dose with acceptable toxicity.
-
Dosing schedule: Administering the total dose in fractions over several days may be better tolerated than a single high dose.[7]
-
Slow infusion: Continuous slow infusion over several hours or days, for example using mini-osmotic pumps, has been shown to reduce cardiotoxicity compared to bolus injections.[6]
-
Liposomal formulations: Encapsulating Epirubicin in long-circulating liposomes can alter its pharmacokinetic profile, potentially reducing toxicity and increasing tumor accumulation.[12]
-
Supportive care: The use of supportive care agents may help manage side effects, although this needs to be carefully validated for each experimental model.[13]
6. What should I do if I observe severe toxicity in my study mice?
If severe toxicity is observed (e.g., >20% weight loss, severe lethargy, signs of distress), the following steps should be taken:
-
Euthanize affected animals: Follow institutional guidelines for humane endpoints.
-
Reduce the dose: For subsequent cohorts, reduce the Epirubicin dose.
-
Adjust the treatment schedule: Consider a more fractionated dosing schedule.
-
Review the protocol: Ensure proper drug preparation and administration techniques.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality rate in the treatment group | Dose is above the MTD. | Perform a dose-escalation study to determine the MTD for your specific mouse strain and tumor model. Start with a lower dose range (e.g., 2-4 mg/kg).[10][11] |
| Significant weight loss (>15%) | Drug toxicity. | Reduce the dose or change the dosing schedule (e.g., split the dose over multiple days). Consider a different administration route that might be less toxic.[8] |
| No significant anti-tumor effect | Dose is too low. The tumor model is resistant to Epirubicin. | Gradually increase the dose, ensuring it remains below the MTD. Verify the sensitivity of your tumor cell line to Epirubicin in vitro before proceeding with in vivo studies. Consider combination therapy.[14] |
| Inconsistent tumor growth inhibition | Improper drug administration. Variability in tumor implantation. | Ensure consistent and accurate drug administration for all animals. Refine the tumor implantation technique to ensure uniform tumor size at the start of treatment. |
| Extravasation at the injection site (IV) | Improper needle placement. | Ensure the needle is correctly placed in the tail vein. Administer the injection slowly. If extravasation occurs, stop the injection immediately. Direct push injection is not recommended.[7] |
Quantitative Data Summary
Table 1: Reported Epirubicin Dosages in Mouse Studies
| Dosage (mg/kg) | Administration Route | Mouse Model | Context | Reference |
| 2, 4, 6 | IP | Swiss albino mice | Genotoxicity study | [10][11] |
| 4, 6, 8, 10 | IP | Swiss albino mice | Genotoxicity study | [1][2][3] |
| 8 | IP | Breast cancer model | Comparison of bolus vs. slow infusion | [6] |
| 9 - 30 | IP or IV | Murine mammary adenocarcinoma | Combination therapy with paclitaxel | [14] |
| 10 | IV | Human HCC xenograft | Comparison with liposomal formulation | [15] |
| 12.5, 20, 30 | IV | Ovarian cancer PDX | Tolerability study of a nanoparticle formulation | [16] |
Table 2: LD50 and MTD of Anthracyclines in Mice
| Drug | Parameter | Dosage (mg/kg) | Mouse Strain | Reference |
| Epirubicin | LD50 | 16.07 | Not specified | [17] |
| Doxorubicin | LD50 | 11.98 | Not specified | [17] |
| Doxorubicin | MTD (single dose) | 7.5 | BALB/c | [13] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Use the specific mouse strain that will be used for the efficacy studies.
-
Group Allocation: Randomly assign mice (n=3-5 per group) to several dosage groups. Include a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 2 mg/kg) and escalate in subsequent groups (e.g., 4, 6, 8, 10, 15 mg/kg).
-
Drug Administration: Administer Epirubicin via the intended route (e.g., IV or IP).
-
Monitoring: Monitor the mice daily for a minimum of 14 days for:
-
Body weight changes.
-
Clinical signs of toxicity (lethargy, ruffled fur, etc.).
-
Mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or a body weight loss exceeding a predetermined limit (e.g., 20%) and is not associated with other severe clinical signs of toxicity.
Protocol 2: In Vivo Tumor Growth Inhibition Study
-
Tumor Implantation: Implant tumor cells (e.g., subcutaneously or orthotopically) into the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Group Allocation: Randomize mice with established tumors into treatment and control groups.
-
Treatment Initiation: Begin treatment with Epirubicin at a dose determined from the MTD study. Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.[18]
-
Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement to monitor toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. The primary endpoint is typically the difference in tumor volume between the treated and control groups.
Visualizations
Caption: Workflow for conducting in vivo mouse studies with Epirubicin.
Caption: Simplified signaling pathway for Epirubicin's mechanism of action.
Caption: Decision-making flowchart for optimizing Epirubicin dosage.
References
- 1. Genotoxic effect of epirubicin in mouse bone marrow in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of doxorubicin and epirubicin in mice during chlorpromazine-induced hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Delivery of epirubicin via slow infusion as a strategy to mitigate chemotherapy-induced cardiotoxicity | PLOS One [journals.plos.org]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. researchgate.net [researchgate.net]
- 9. Distribution and toxic effects of intravenously injected epirubicin on the central nervous system of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and antitumor activity of epirubicin encapsulated in long-circulating liposomes incorporating a polyethylene glycol-derivatized phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Greater antitumor efficacy of paclitaxel administered before epirubicin in a mouse mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NC‐6300, an epirubicin‐incorporating micelle, extends the antitumor effect and reduces the cardiotoxicity of epirubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle-Encapsulated Epirubicin Efficacy in the Inhibition of Growth of Orthotopic Ovarian Patient-Derived Xenograft in Immunocompromised Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mechanisms of Cellular Resistance to Epirubicin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cellular resistance to Epirubicin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cellular resistance to epirubicin?
A1: Cellular resistance to epirubicin is a multifactorial phenomenon. The most well-documented mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pumps epirubicin out of the cell, reducing its intracellular concentration and cytotoxic effect.
-
Altered Drug Metabolism: Epirubicin-resistant cells can exhibit enhanced metabolism of the drug, often involving the glutathione (GSH) conjugation system, which detoxifies the compound.
-
Alterations in Drug Target: While less common for anthracyclines, mutations or altered expression of topoisomerase II, the primary target of epirubicin, can reduce drug binding and efficacy.
-
Enhanced DNA Damage Repair: Epirubicin induces cell death by causing DNA damage.[1][2] Upregulation of DNA repair pathways, such as homologous recombination and non-homologous end joining, can counteract the drug's effects and promote cell survival.
-
Evasion of Apoptosis: Resistant cells often have dysregulated apoptotic pathways. This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), making the cells less sensitive to epirubicin-induced programmed cell death.
-
Activation of Pro-Survival Signaling Pathways: Pathways like the RAS/RAF/MEK/ERK are often activated in epirubicin-resistant cells, promoting cell proliferation and survival despite treatment.[3]
-
Autophagy: Epirubicin can induce autophagy, which may act as a pro-survival mechanism in cancer cells, protecting them from apoptosis and contributing to the development of resistance.[4]
Q2: How does the overexpression of ABC transporters like P-glycoprotein (ABCB1) confer resistance to epirubicin?
A2: P-glycoprotein (P-gp/ABCB1) is a transmembrane protein that functions as an ATP-dependent efflux pump.[5][6][7][8] When overexpressed in cancer cells, it recognizes a wide range of hydrophobic drugs, including epirubicin, as substrates. Upon epirubicin entering the cell, P-gp binds to the drug and utilizes the energy from ATP hydrolysis to actively transport it out of the cell.[5][6] This continuous efflux reduces the intracellular accumulation of epirubicin, preventing it from reaching the high concentrations needed to intercalate with DNA and inhibit topoisomerase II, thus rendering the drug ineffective.[9][10]
Q3: What is the role of the ERK signaling pathway in epirubicin resistance?
A3: The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] In the context of epirubicin resistance, this pathway can become hyperactivated.[3] This activation can be triggered by upstream receptors like EGFR or FGFR3.[3] The sustained ERK signaling can promote the expression of genes involved in cell survival and anti-apoptosis, thereby counteracting the cytotoxic effects of epirubicin and contributing to a resistant phenotype.[3]
Q4: Can resistance to epirubicin confer cross-resistance to other chemotherapy drugs?
A4: Yes, cross-resistance is a common issue. Epirubicin-resistant cell lines often show resistance to other anthracyclines like doxorubicin due to their structural similarity and shared mechanisms of action and resistance (e.g., efflux by P-gp).[3] Depending on the specific resistance mechanism, cross-resistance can also extend to other classes of drugs. For instance, cells overexpressing P-gp can be resistant to taxanes (paclitaxel, docetaxel) and vinca alkaloids.[3] However, this is not always the case, and the cross-resistance profile depends on the specific adaptations of the resistant cell line.[3]
Troubleshooting Guides
Q1: I am trying to develop an epirubicin-resistant cell line, but the cells die at low concentrations, or resistance does not develop. What could be the issue?
A1: Developing a stable resistant cell line can be challenging.[4][11] Here are some potential issues and solutions:
-
Initial Drug Concentration is Too High: Start with a very low concentration of epirubicin, typically at or below the IC10 (the concentration that kills 10% of the cells).[12] This allows a small population of cells to survive and adapt.
-
Dose Escalation is Too Rapid: Increase the drug concentration slowly and in small increments (e.g., 1.5-2 fold).[13][14] Ensure the cells have fully recovered and are proliferating steadily at the current concentration before increasing the dose. This process can take several months.[4][13]
-
Treatment Method: Consider a "pulse" treatment method where cells are exposed to the drug for a defined period (e.g., 24-48 hours), followed by a recovery period in drug-free medium.[11][15] This can mimic clinical dosing schedules and be less harsh than continuous exposure.
-
Cell Line Characteristics: Some cell lines are inherently more sensitive and may be difficult to make resistant. Ensure your parental cell line is healthy, has a good growth rate, and is free from contamination.
Q2: My epirubicin-resistant cell line shows a high IC50 value, but I don't see overexpression of ABCB1 (P-gp). What other mechanisms should I investigate?
A2: While ABCB1 is a common culprit, it is not the only mechanism. If you have ruled out ABCB1 overexpression, consider investigating the following:
-
Other ABC Transporters: Check for the upregulation of other transporters known to efflux anthracyclines, such as BCRP (ABCG2).[16]
-
Glutathione Metabolism: Epirubicin resistance has been linked to alterations in glutathione metabolism.[17] Measure the intracellular levels of glutathione (GSH) and the activity of enzymes like glutathione S-transferase (GST).
-
Apoptosis Evasion: Perform an apoptosis assay (e.g., Annexin V/PI staining) to see if the resistant cells are less prone to epirubicin-induced apoptosis. Analyze the expression levels of key apoptotic proteins like Bcl-2 and Bax.
-
DNA Repair Pathways: Assess the expression and activity of proteins involved in DNA damage repair pathways.
-
Drug Sequestration: Epirubicin can be sequestered in acidic organelles like lysosomes, preventing it from reaching its nuclear target. You can investigate this using lysosomal markers and fluorescence microscopy.
Q3: I am performing a drug uptake/efflux assay using flow cytometry, and the fluorescence signal for intracellular epirubicin is very low, even in my sensitive parental cells. What is going wrong?
A3: Epirubicin is naturally fluorescent, which allows for its detection by flow cytometry. If you are getting a low signal, consider these points:
-
Epirubicin Concentration and Incubation Time: Ensure you are using a sufficient concentration of epirubicin and an adequate incubation time for the drug to accumulate in the cells. You may need to optimize these parameters for your specific cell line. A typical starting point is incubating with 25 mg/ml Epirubicin for 5 to 30 minutes.[18]
-
Photobleaching: Epirubicin is sensitive to light. Protect your samples from light as much as possible during incubation and before analysis to prevent photobleaching.
-
Cell Washing Steps: While washing is necessary to remove extracellular drug, excessive or harsh washing steps can cause cells to leak the accumulated drug. Perform washes with cold PBS and minimize the time between washing and analysis.
-
Flow Cytometer Settings: Make sure the laser and filter settings on your flow cytometer are appropriate for detecting epirubicin's fluorescence (Excitation ~480 nm, Emission ~590 nm). Check the instrument's sensitivity and calibration.
-
Efflux During Analysis: Drug efflux can continue even after washing. Keep cells on ice before and during acquisition to slow down cellular processes, including active transport.
Quantitative Data Summary
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Epirubicin in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor (Fold Increase) | Reference |
| MDA-MB-231 | ~2.6 | ~14 | 5.38 | [19] |
| MCF7 | 19.5 ± 2.4 | 1312.1 ± 131.2 | 67.3 | [3] |
| SKBR3 | 12.5 ± 1.1 | 425.3 ± 45.2 | 34.0 | [3] |
| ZR-75-1 | 32.1 ± 3.5 | 225.4 ± 21.8 | 7.0 | [3] |
| MCF-7 EPI(R) | - | 400-fold > Parental | 400 | [20] |
| HCT116 | 1.9 ± 0.3 | 1.8 ± 0.2 | ~1 (Sensitive) | [18] |
Resistance Factor is calculated as (Resistant IC50 / Parental IC50).
Experimental Protocols
Protocol 1: Generation of an Epirubicin-Resistant Cell Line
This protocol describes a general method for developing a chemoresistant cell line through continuous, escalating exposure to epirubicin.[12][13][14][21]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture flasks/dishes
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Methodology:
-
Determine Parental IC50: First, determine the IC50 of the parental cell line to epirubicin using a cell viability assay (see Protocol 2). This provides a baseline for sensitivity.
-
Initial Low-Dose Exposure: Seed the parental cells and allow them to attach. Begin treatment with a low concentration of epirubicin, typically the IC10 or IC20 (concentration that inhibits growth by 10-20%).
-
Culture and Monitor: Culture the cells in the continuous presence of the low-dose epirubicin. The majority of cells will likely die, but a small population may survive.
-
Recovery and Expansion: Change the medium every 2-3 days. Allow the surviving cells to recover and proliferate until they reach ~80% confluency. This may take several passages.
-
Dose Escalation: Once the cells are growing robustly in the presence of the initial dose, increase the epirubicin concentration by a factor of 1.5 to 2.0.
-
Repeat Cycles: Repeat steps 3-5, gradually increasing the drug concentration over several months. The cells should adapt to each new concentration before the next increase.
-
Cryopreservation: At each successful dose escalation, cryopreserve an aliquot of cells. This creates a valuable timeline of resistance development and provides backups.[11]
-
Characterization: Once a desired level of resistance is achieved (e.g., a >10-fold increase in IC50 compared to parental), characterize the resistant cell line. This includes confirming the IC50, checking for overexpression of resistance-related genes/proteins, and assessing other phenotypic changes.
-
Maintenance: Maintain the established resistant cell line in a medium containing a constant level of epirubicin (typically the concentration used in the final selection step) to ensure the stability of the resistant phenotype.
Protocol 2: Assessment of Cell Viability by MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][22]
Materials:
-
Cells (parental and resistant)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of epirubicin in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells (medium only) and solvent control wells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[17]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[22]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17][22]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Epirubicin Uptake and Efflux Assay by Flow Cytometry
This protocol measures the intracellular accumulation and subsequent efflux of epirubicin, leveraging its intrinsic fluorescence.
Materials:
-
Parental and resistant cells in suspension
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
This compound
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Methodology: Part A: Drug Uptake (Accumulation)
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed complete medium at a concentration of 1 x 10^6 cells/mL.
-
Drug Loading: Add epirubicin to the cell suspension at a final concentration (e.g., 10 µM). Incubate at 37°C for a set time (e.g., 30-60 minutes), protected from light.
-
Washing: Stop the uptake by adding 2 mL of ice-cold PBS. Centrifuge the cells (e.g., 300 x g for 5 minutes at 4°C), discard the supernatant, and repeat the wash twice to remove all extracellular drug.
-
Resuspension and Staining: Resuspend the cell pellet in 500 µL of cold flow cytometry buffer. Add a viability dye like PI just before analysis to exclude dead cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, using appropriate lasers and filters for epirubicin (e.g., excitation with a 488 nm laser, emission collected with a ~585/42 nm bandpass filter). Record the mean fluorescence intensity (MFI) of the live cell population.
Part B: Drug Efflux
-
Drug Loading: Load the cells with epirubicin as described in Uptake steps 1 and 2.
-
Initiate Efflux: After loading, wash the cells once with warm PBS and resuspend them in 1 mL of pre-warmed, drug-free complete medium.
-
Incubation for Efflux: Incubate the cells at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop Efflux and Analyze: At each time point, immediately place the aliquot on ice and wash with cold PBS to stop the efflux. Resuspend in cold flow cytometry buffer with a viability dye.
-
Flow Cytometry Analysis: Analyze each time point by flow cytometry to measure the remaining intracellular fluorescence.
-
Data Analysis: Plot the MFI against time. A faster decrease in MFI in the resistant cells compared to parental cells indicates enhanced drug efflux.
Visualizations (Signaling Pathways and Workflows)
Caption: ABC Transporter-Mediated Epirubicin Efflux Mechanism.
Caption: ERK Signaling Pathway in Epirubicin Resistance.
Caption: Workflow for Developing Epirubicin-Resistant Cells.
References
- 1. Flow Cytometry Protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC transporters: The power to change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of ABC transporters: general lessons from structural and functional studies of an antigenic peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug: Epirubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tezu.ernet.in [tezu.ernet.in]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chemoresistance of Cancer Cells: Requirements of Tumor Microenvironment-mimicking In Vitro Models in Anti-Cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combined effect of epirubicin and lymphokine-activated killer cells on the resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
How to minimize Epirubicin Hydrochloride degradation in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Epirubicin Hydrochloride in experimental media.
Troubleshooting Guides
Issue: Variability in experimental results or loss of drug activity.
This guide addresses common causes of this compound degradation during in vitro experiments.
| Potential Cause | Troubleshooting Steps | Rationale |
| pH of the medium | 1. Measure the pH of your complete cell culture medium (including supplements like FBS). 2. If the pH is alkaline (typically > 7.4), consider using a buffered medium or adjusting the pH to a slightly acidic to neutral range (pH 6.8-7.4). 3. Prepare fresh dilutions of Epirubicin in a pH-stable buffer or medium immediately before use. | This compound is highly unstable in alkaline conditions, leading to rapid hydrolysis.[1] Maximum stability is observed at a pH of 4 to 5.[2] While cell culture media are buffered, prolonged incubation can lead to pH shifts. |
| Exposure to light | 1. Prepare this compound solutions in amber-colored vials or tubes. 2. During experiments, protect cell culture plates or flasks from direct light by covering them with aluminum foil or using light-blocking incubators. 3. Minimize the exposure of stock solutions and working dilutions to ambient light. | Epirubicin is photosensitive, and exposure to light can cause photodegradation.[3] However, for concentrations of 500 µg/mL or greater, special light protection during administration may not be necessary.[2] |
| Elevated temperature | 1. Store this compound stock solutions at the recommended temperature (typically 2-8°C for solutions and -20°C for powder).[4][5] 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. For prolonged experiments at 37°C, consider replenishing the medium with freshly diluted Epirubicin at regular intervals. | While stable for shorter periods at room temperature and 37°C, prolonged exposure to higher temperatures can accelerate degradation.[4][6] |
| Interaction with media components | 1. If using serum-containing media, be aware that Epirubicin can bind to serum proteins like albumin.[7][8] This binding can affect the free drug concentration but is not a direct degradation pathway. 2. Consider using serum-free media for specific experiments where protein binding is a concern. | The interaction with serum proteins is a factor in drug availability rather than chemical degradation. |
| Oxidation | 1. Use high-purity water and reagents for preparing solutions. 2. Avoid introducing contaminants that could act as oxidizing agents. 3. Store solutions in tightly sealed containers to minimize exposure to air. | Epirubicin is susceptible to oxidative degradation.[1][9] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solution?
A1: It is recommended to dissolve this compound powder in sterile water or a suitable buffer like 0.9% NaCl to a concentration of 1-2 mg/mL.[4] For maximum stability, stock solutions should be stored protected from light at 2-8°C for up to several weeks or aliquoted and stored at -20°C for longer-term storage.[4][5] Avoid repeated freeze-thaw cycles.
Q2: At what pH is this compound most stable?
A2: this compound is most stable in acidic conditions, with maximum stability in the pH range of 4 to 5.[2] It is highly unstable in alkaline solutions.[1]
Q3: Is it necessary to protect my cell cultures from light after adding this compound?
A3: Yes, it is a good practice to protect your cell cultures from light after adding Epirubicin. While short-term exposure to ambient light during handling is unlikely to cause significant degradation, continuous exposure, especially to direct light, can lead to photodegradation.[3]
Q4: Can I pre-mix this compound in my cell culture medium for the entire duration of a multi-day experiment?
A4: For long-term experiments (e.g., over 24 hours), it is advisable to change the medium and add freshly diluted this compound daily. This will ensure a more consistent concentration of the active drug throughout the experiment, as degradation can occur over time at 37°C.
Q5: Does the presence of serum in the cell culture medium affect this compound?
A5: Epirubicin binds to serum proteins, particularly albumin.[7][8] This binding can reduce the concentration of free, active drug available to the cells. This is an important consideration for dose-response studies, but it is not a degradation process.
Data Presentation
Table 1: Stability of this compound Solutions under Various Conditions
| Concentration | Solvent/Medium | Temperature | Light Conditions | Stability (Time to <10% degradation) | Reference |
| 2 mg/mL | 0.9% NaCl | 4°C | Dark | 180 days | [4] |
| 2 mg/mL | 0.9% NaCl | 25°C | Light/Dark | 14 days | [4] |
| 0.4 mg/mL | 0.9% NaCl | 2-8°C | Dark | 40 days | [4] |
| 0.4 mg/mL | 0.9% NaCl | Room Temp | Light/Dark | 2-7 days (powder formulation) | [4] |
| 50 mg/6 mL | 0.9% NaCl | 4°C then 22°C | Dark | 72 hours then 4 hours | [10] |
| 2 mg/mL | Sterile Water | 2-8°C | Protected from light | 24 hours | [5] |
| 0.1 & 1.6 mg/mL | 0.9% NaCl or 5% Glucose | 2-8°C | Protected from light | 84 days | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or 0.9% NaCl solution
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated balance and sterile spatulas
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Reconstitute the powder with the appropriate volume of sterile water or 0.9% NaCl to achieve the desired stock concentration (e.g., 2 mg/mL).
-
Mix gently by inversion until the powder is completely dissolved. Avoid vigorous vortexing to prevent foaming.
-
Aliquot the stock solution into sterile, amber-colored tubes to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Label the aliquots with the concentration and date of preparation.
-
Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use.
-
Protocol 2: Stability Assessment of this compound in Experimental Medium by HPLC
-
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
-
Materials:
-
This compound stock solution
-
Complete cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and phosphate buffer)[1][6]
-
Sterile, amber-colored tubes
-
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution, and store it at -80°C until HPLC analysis. This will serve as the baseline concentration.
-
Place the remaining solution in an incubator under standard cell culture conditions (37°C, 5% CO₂).
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the solution and immediately freeze them at -80°C.
-
After collecting all time-point samples, thaw them and prepare for HPLC analysis according to your established protocol.
-
Analyze the samples by HPLC to determine the concentration of this compound at each time point.
-
Calculate the percentage of degradation over time relative to the t=0 sample.
-
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Recommended workflow for handling this compound in cell culture.
References
- 1. scielo.br [scielo.br]
- 2. publications.ashp.org [publications.ashp.org]
- 3. JCI Insight - Secreted cellular prion protein binds doxorubicin and correlates with anthracycline resistance in breast cancer [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. globalrph.com [globalrph.com]
- 6. researchgate.net [researchgate.net]
- 7. [Binding of epirubicin to human plasma protein and erythrocytes: interaction with the cytoprotective amifostine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Interaction of the this compound with Bovine Serum Albumin " by Hong-fen CHENG, Yong ZHANG et al. [jelectrochem.xmu.edu.cn]
- 9. Isolation and characterization of degradation impurities in this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of a highly concentrated solution of epirubicin for conventional transcatheter arterial chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical stability of Epirubicin Accord 2 mg/mL in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
Technical Support Center: Overcoming Efflux Pump-Mediated Resistance to Epirubicin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering efflux pump-mediated resistance to Epirubicin Hydrochloride in their experiments.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments investigating epirubicin resistance.
Issue 1: Inconsistent or Non-reproducible Cytotoxicity (e.g., MTT, CCK-8) Assay Results
Q: My IC50 values for epirubicin-resistant cells vary significantly between experiments. What could be the cause?
A: Several factors can contribute to variability in cytotoxicity assays. Consider the following:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluency can affect cell proliferation rates and drug sensitivity.
-
Drug Concentration and Preparation: Prepare fresh serial dilutions of epirubicin for each experiment from a validated stock solution. Anthracyclines can be sensitive to light and repeated freeze-thaw cycles.
-
Incubation Time: Use a consistent incubation time for drug exposure (e.g., 48 or 72 hours).
-
Reagent Quality: Ensure the viability dye (e.g., MTT, CCK-8) is not expired and has been stored correctly.
-
Resistant Cell Line Stability: Efflux pump expression can sometimes diminish over time in the absence of selective pressure. It is good practice to periodically culture the resistant cell line in a low concentration of epirubicin to maintain the resistance phenotype.[1][2]
Issue 2: Efflux Pump Inhibitor Appears Toxic to Parental (Sensitive) Cells
Q: I'm using a known efflux pump inhibitor (e.g., Verapamil, Tariquidar) to resensitize my resistant cells to epirubicin, but it's also showing toxicity in my sensitive parental cell line. How should I proceed?
A: This is a common issue as many efflux pump inhibitors have off-target effects at higher concentrations.[3][4]
-
Determine the Non-Toxic Concentration: First, perform a dose-response experiment with the inhibitor alone on your parental cell line to determine the highest concentration that does not significantly affect cell viability. This will be your maximum concentration for co-treatment experiments.
-
Optimize Inhibitor Concentration: In your resistant cell line, test a range of non-toxic concentrations of the inhibitor in combination with a fixed concentration of epirubicin to find the optimal concentration for reversing resistance.
-
Consider More Specific Inhibitors: First-generation inhibitors like verapamil often require high concentrations that can cause off-target toxicity.[3][5] Consider using more potent and specific second or third-generation inhibitors such as tariquidar or elacridar, which are typically effective at lower, non-toxic concentrations.[6][7]
Issue 3: No Significant Reversal of Resistance Observed with an Efflux Pump Inhibitor
Q: I've co-treated my epirubicin-resistant cells with an efflux pump inhibitor, but the IC50 of epirubicin has not significantly decreased. What are the possible reasons?
A: This could indicate several possibilities:
-
Multiple Resistance Mechanisms: Your cells may have developed resistance mechanisms in addition to or instead of efflux pump overexpression. These can include altered drug metabolism, changes in drug targets (Topoisomerase II), or activation of anti-apoptotic pathways.[8] Epirubicin resistance, in particular, has been linked to enhanced mitochondrial bioenergetic capacity and oxidative stress responses.[9]
-
Incorrect Efflux Pump Target: While ABCB1 (P-glycoprotein) is the most common efflux pump associated with epirubicin resistance, other ABC transporters could be involved.[10] Verify the expression of different efflux pumps (e.g., ABCG2, ABCC1) in your resistant cell line.
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively block the efflux pump. Refer to the literature for effective concentrations of specific inhibitors. For example, tariquidar is often used in the nanomolar range (25-80 nM).[6]
-
Experimental Design: Ensure your experimental protocol for co-incubation is optimal. Sometimes pre-incubating the cells with the inhibitor for a period before adding epirubicin can enhance the effect.
Issue 4: Difficulty in Detecting Efflux Pump Overexpression (Western Blot/qRT-PCR)
Q: My cells show high resistance to epirubicin, but I'm struggling to detect a significant increase in ABCB1 expression by Western Blot or qRT-PCR. What could be wrong?
A: Here are some troubleshooting tips for each technique:
-
For Western Blotting:
-
Antibody Quality: Use an antibody validated for detecting the specific efflux pump protein (e.g., ABCB1).
-
Protein Extraction: Ensure your lysis buffer and protocol are adequate for extracting membrane proteins like ABCB1.
-
Positive Control: Include a cell line known to overexpress the target protein as a positive control.
-
Loading Control: Use a reliable loading control to ensure equal protein loading.[10][11][12][13]
-
-
For qRT-PCR:
-
Primer Design: Use validated primers for the target gene (e.g., ABCB1).
-
RNA Quality: Ensure the extracted RNA is of high quality and free of genomic DNA contamination.
-
Housekeeping Gene: Use a stable housekeeping gene for normalization.
-
Relative Quantification Method: Use an appropriate method for calculating relative gene expression, such as the 2-ΔΔCt method.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of efflux pump-mediated resistance to this compound?
A1: The primary mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.[10][16][17] These transporters act as energy-dependent pumps that actively extrude epirubicin from the cancer cells, reducing its intracellular concentration and thus its cytotoxic effect.[14][18] Epirubicin works by intercalating with DNA and inhibiting the enzyme topoisomerase II, both of which require the drug to be inside the cell.[18][19]
Q2: Are there mechanisms of resistance to epirubicin other than efflux pumps?
A2: Yes, while efflux pumps are a major factor, other mechanisms can contribute to epirubicin resistance. Studies have shown that epirubicin-resistant cells can exhibit distinct metabolic adaptations, such as an increased reliance on oxidative phosphorylation.[9] Other contributing factors can include alterations in drug target enzymes (topoisomerase II), enhanced DNA repair mechanisms, and dysregulation of apoptotic signaling pathways.[8]
Q3: How can I confirm that my resistant cell line is overexpressing a functional efflux pump?
A3: A combination of techniques is recommended:
-
Gene Expression Analysis (qRT-PCR): To quantify the mRNA levels of efflux pump genes like ABCB1.[14][16]
-
Protein Expression Analysis (Western Blot): To confirm the increased expression of the corresponding protein (e.g., P-glycoprotein).[10][12]
-
Functional Assay (e.g., Rhodamine 123 Efflux Assay): To demonstrate increased efflux activity. This involves loading the cells with a fluorescent substrate of the pump (like Rhodamine 123) and measuring its retention over time. Resistant cells will expel the dye more rapidly than sensitive cells. This effect should be reversible in the presence of an appropriate efflux pump inhibitor.
Q4: What are some commonly used efflux pump inhibitors in a research setting to overcome epirubicin resistance?
A4: Several generations of efflux pump inhibitors have been developed:
-
First-generation: Verapamil (a calcium channel blocker) is a classic example, but it often has off-target effects and requires high concentrations.[3][5]
-
Second-generation: Dexverapamil is an analogue of verapamil with reduced calcium channel blocking activity.[20]
-
Third-generation: These are more potent and specific inhibitors with fewer side effects. Examples include Tariquidar (XR9576) and Elacridar (GF120918).[6][7][13] These are often preferred for in vitro experiments due to their high specificity and potency at low concentrations.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on epirubicin resistance.
Table 1: IC50 Values of Epirubicin in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| MDA-MB-231 | ~25 | ~1675 | ~67 | [17] |
| MCF-7 | ~50 | ~350 | ~7 | [17] |
| SKBR3 | ~40 | ~1000 | ~25 | [17] |
| ZR-75-1 | ~30 | ~900 | ~30 | [17] |
| MCF-7 | Not specified | 400-fold resistant | 400 | [21] |
| MDA-MB-231 | 0.26 ng/ml (~0.48 nM) | 1.4 ng/ml (~2.59 nM) | 5.38 | [8] |
Note: IC50 values can vary between labs due to different experimental conditions.
Table 2: Effect of Efflux Pump Inhibitors on Epirubicin Cytotoxicity
| Cell Line | Drug Combination | Concentration of Inhibitor | Effect on Resistance | Reference |
| Epirubicin-refractory breast cancer patients | Epirubicin + Dexverapamil | 300 mg every 6 h | Partial reversal of resistance | [20] |
| ABCB1-overexpressing cells | Epirubicin substrate + Verapamil | 5 µM | Reversal of resistance | [10] |
| P-glycoprotein overexpressing cells | Various drugs + Tariquidar | 25-80 nM | Complete reversal of resistance | [6] |
| Taxane-resistant prostate cancer cells | Taxanes + Elacridar | Not specified | Restored sensitivity | [13] |
Key Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of epirubicin concentrations (and co-treat with a non-toxic concentration of an efflux pump inhibitor if applicable) for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.[21]
Protocol 2: Western Blot for ABCB1 (P-glycoprotein) Expression
-
Protein Extraction: Lyse cells in RIPA buffer or another suitable buffer for membrane proteins, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the band intensity to a loading control like GAPDH or β-actin.[10][12][13][22]
Protocol 3: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with glucose) at a concentration of approximately 1x106 cells/mL.
-
Inhibitor Pre-incubation (Optional): For reversal experiments, pre-incubate a sample of resistant cells with an efflux pump inhibitor (e.g., 5 µM Verapamil) for 30-60 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 (final concentration ~1 µM) to all cell suspensions and incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
Efflux Initiation: Wash the cells with ice-cold buffer to remove excess dye and resuspend them in fresh, pre-warmed buffer (with or without the inhibitor).
-
Flow Cytometry Analysis: Immediately analyze the intracellular fluorescence of the cells using a flow cytometer. Continue to acquire data at different time points (e.g., 0, 30, 60, 90 minutes) to monitor the decrease in fluorescence as the dye is effluxed.
-
Data Analysis: Compare the rate of fluorescence decrease between sensitive, resistant, and inhibitor-treated resistant cells. A faster decrease in fluorescence indicates higher efflux activity.
Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating ABCB1 Expression
Overexpression of the ABCB1 efflux pump is often not a standalone event but is regulated by complex intracellular signaling pathways. Activation of pathways like MAPK/ERK and PI3K/Akt can lead to the upregulation of transcription factors that increase the expression of the ABCB1 gene.
References
- 1. tezu.ernet.in [tezu.ernet.in]
- 2. Resistance to different anthracycline chemotherapeutics elicits distinct and actionable primary metabolic dependencies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli [mdpi.com]
- 5. europeanreview.org [europeanreview.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reversal of MRP7 (ABCC10)-mediated multidrug resistance by tariquidar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Regulations of ABCB1 and ABCG2 expression through MAPK pathways in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 11. Western Blot and Immunofluorescence Analysis on ABCB1 Expression [bio-protocol.org]
- 12. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time quantitative PCR [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Regulations of ABCB1 and ABCG2 Expression Through MAPK Pathways in Acute Lymphoblastic Leukemia Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dexverapamil to overcome epirubicin resistance in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Combined effect of epirubicin and lymphokine-activated killer cells on the resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Epirubicin Hydrochloride light sensitivity and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and storage of Epirubicin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored refrigerated between 2°C and 8°C (36°F and 46°F). It is crucial to protect it from light.[1][2] Some suppliers may also recommend long-term storage at -20°C. Always refer to the manufacturer's certificate of analysis for specific storage conditions.[3]
Q2: How should I store reconstituted solutions of this compound?
A2: Reconstituted solutions are generally stable for 24 hours when stored at 2°C to 8°C and protected from light.[4] They can also be kept at 25°C (77°F) under normal lighting conditions for the same duration.[4] However, for microbiological safety, it is recommended to use the solution immediately after preparation.[5] Storage of the solution at refrigerated conditions can sometimes lead to the formation of a gel, which should return to a liquid state after 2 to 4 hours at room temperature (15-25°C).[4]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive.[6][7] Both the lyophilized powder and its solutions should be protected from light.[1][2] However, the degree of photosensitivity can depend on the concentration of the solution.
Q4: Do I need to protect this compound solutions from light during my experiments?
A4: For solutions with a concentration of 500 µg/mL or greater, no special precautions to protect them from light are necessary during intravenous administration or short-term handling.[1][8][9] Conversely, for lower concentration solutions (in the low microgram range), photolysis can be rapid, and these solutions should be protected from light at all times.[9]
Q5: What happens if this compound is exposed to light?
A5: Exposure to light can accelerate the degradation of this compound.[10] Photodegradation follows first-order kinetics and is more pronounced at lower concentrations and higher pH.[1][9] While no unique degradation products are formed exclusively due to light exposure, it can accelerate other chemical reactions.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of this compound in solution. | 1. Light Exposure: The solution, especially if at a low concentration, may have been exposed to light for an extended period. 2. Incorrect pH: The pH of the solution may be alkaline, which accelerates degradation.[1] 3. Improper Storage Temperature: The solution was not stored at the recommended temperature (2-8°C or as specified). | 1. For low concentration solutions, conduct all work under subdued light or in light-protecting containers.[9] 2. Ensure the solution pH is within the stable range, ideally between pH 4 and 5.[8] 3. Store solutions at the recommended refrigerated temperature and protect from freezing.[1] |
| Gelled product observed in a refrigerated this compound solution. | This can occur with some formulations when stored at refrigerated conditions.[4] | Allow the vial to equilibrate at a controlled room temperature (15–25°C) for 2 to a maximum of 4 hours. The gel should return to a slightly viscous to mobile solution.[4] |
| Variable results in cell-based assays. | 1. Degradation of the drug: The stock solution may have degraded due to improper storage or handling. 2. Adsorption to containers: Epirubicin can adsorb to certain types of containers, especially at low concentrations.[9] | 1. Prepare fresh solutions for each experiment or validate the stability of stored stock solutions. 2. Use polypropylene containers for storing low-concentration solutions to prevent adsorptive losses.[9] |
| Precipitate forms after dilution. | Incompatibility with the diluent. | This compound should not be mixed with alkaline solutions, as this can cause hydrolysis.[8] A physical incompatibility with heparin has also been reported.[5] Use only recommended diluents such as 0.9% Sodium Chloride or 5% Glucose solution.[5] |
Data Summary
Table 1: Storage and Stability of this compound Solutions
| Solution Concentration & Diluent | Storage Temperature | Light Condition | Stability Period | Epirubicin Content Remaining |
| 2 mg/mL in 0.9% NaCl (in polypropylene syringes) | 25°C (77°F) | Exposed to room light or dark | At least 14 days | >96%[11] |
| 2 mg/mL in 0.9% NaCl (in polypropylene syringes) | 4°C (39°F) | Dark | At least 180 days | >92%[11] |
| 0.4 mg/mL in 0.9% NaCl (from concentrated solution) | Room Temperature | With or without light exposure | 40 days | >92.57%[6][12] |
| 0.4 mg/mL in 0.9% NaCl (from powder) | Room Temperature | With or without light exposure | 2-7 days | <90%[6][12] |
| 0.4 mg/mL in 0.9% NaCl (all formulations) | 2-8°C (36-46°F) | Dark | 40 days | >93.76%[6][12] |
| Reconstituted Solution (2 mg/mL) | 2-8°C (36-46°F) | Protected from light | 24 hours | Stable[4] |
| Reconstituted Solution (2 mg/mL) | 25°C (77°F) | Normal lighting | 24 hours | Stable[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a composite based on ICH guidelines and published studies to evaluate the stability of this compound under various stress conditions.[13][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 80°C for 8 hours.[13]
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.[13]
-
Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep in the dark at room temperature for 24 hours.[13]
-
Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 5 hours.[8]
-
Photolytic Degradation: Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A dark control sample wrapped in aluminum foil should be stored under the same conditions.[2]
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical HPLC method for the quantitative analysis of this compound and its degradation products.[1][11]
-
Chromatographic System:
-
Procedure:
-
Prepare the mobile phase, filter, and degas it.
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a standard solution of this compound to determine the retention time and system suitability.
-
Inject the stressed samples from the forced degradation study.
-
Quantify the amount of this compound and any degradation products by measuring the peak areas.
-
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Handling and storage decision guide.
References
- 1. scielo.br [scielo.br]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Developed and validated stability indicating HPLC method for the determination of epirubicin in bulk drug, marketed injection and polymeric nanoparticles [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability Study of this compound Solutions for Injection Prepared From Three Different Formulations [journal11.magtechjournal.com]
- 7. Stability study of epirubicin in NaCl 0.9% injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of a highly concentrated solution of epirubicin for conventional transcatheter arterial chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Developed and validated stability indicating HPLC method for the determination of epirubicin in bulk drug, marketed injection and polymeric nanoparticles – ScienceOpen [scienceopen.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Epirubicin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of Epirubicin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in this compound?
A1: Batch-to-batch variability in this compound can primarily be attributed to inconsistencies in the impurity profile and the presence of degradation products. These can arise during synthesis, purification, handling, and storage. Key contributors include residual solvents, unreacted intermediates, and products of hydrolysis and oxidation.[1][2][3][4] It is also crucial to maintain consistent experimental conditions, as variations in sample preparation and handling can introduce variability.[5][6][7][8]
Q2: What are the known impurities and degradation products of this compound?
A2: Several process-related impurities and degradation products have been identified for this compound. These can affect the compound's stability, solubility, and biological activity, leading to experimental variability. Refer to the table below for a summary of known impurities.
Q3: How can I assess the purity and stability of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity and stability of this compound.[9][10][11][12] A validated, stability-indicating HPLC method can separate Epirubicin from its impurities and degradation products, allowing for their identification and quantification.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound is sensitive to light and temperature. It should be stored in a tightly sealed container, protected from light, and kept at a controlled temperature, often refrigerated or frozen (-20°C for long-term storage), as specified by the supplier.[8][13] It is an orange-red powder and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, as it is a cytotoxic agent.[5][6][7] All handling of the lyophilized powder and preparation of solutions should ideally be performed in a Class II laminar flow biological safety cabinet.[6]
Troubleshooting Guide: HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q5: I am observing unexpected peaks in my chromatogram. What could be the cause?
A5: Unexpected peaks can be due to several factors:
-
Degradation: Epirubicin is susceptible to degradation, especially in solution. Ensure that your solutions are freshly prepared and have been handled according to recommended procedures. Improper storage or exposure to light can accelerate degradation.
-
Contamination: Contamination can be introduced from solvents, glassware, or the HPLC system itself. Ensure you are using high-purity solvents and clean equipment.
-
Impurities in a new batch: A new batch of this compound may have a different impurity profile.
-
Ghost Peaks: These can arise from the mobile phase or carryover from previous injections.
Q6: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?
A6: Poor peak shape is often related to interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Peak Tailing: This can be caused by the interaction of the basic amine group of Epirubicin with acidic silanol groups on the silica-based column. Using a high-purity, end-capped column or adding a competing base like triethylamine (TEA) to the mobile phase can help. Adjusting the mobile phase pH can also mitigate this issue.[14]
-
Peak Fronting: This may indicate column overload. Try reducing the concentration of your sample.
-
Split Peaks: This can be caused by a partially blocked frit, a void in the column, or co-elution of an impurity.
Q7: The retention time of my Epirubicin peak is shifting. What should I do?
A7: Retention time shifts can be caused by:
-
Changes in Mobile Phase Composition: Ensure your mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the pump is functioning correctly.
-
Column Temperature Fluctuations: Use a column oven to maintain a consistent temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.
Data Presentation
Table 1: Known Impurities and Degradation Products of this compound
| Impurity/Degradation Product Name | Type | Common Cause(s) |
| Doxorubicin | Process-Related Impurity | Stereoisomeric impurity from synthesis. |
| Daunomycinone | Process-Related Impurity | Aglycone impurity.[15] |
| Doxorubicinone | Process-Related Impurity | Aglycone impurity.[15] |
| Epirubicin Dimer | Degradation Product | Formation during storage of aqueous solutions.[1][4] |
| Deglucosaminylepirubicin | Degradation Product | Acid hydrolysis.[2] |
| 8-desacetylepirubicin | Degradation Product | Oxidative degradation.[2][16] |
| 2-hydroxy-8-desacetylepirubicin-8-hydroperoxide | Degradation Product | Oxidative degradation.[2][16] |
| 4-hydroxy-8-desacetylepirubicin-8-hydroperoxide | Degradation Product | Oxidative degradation.[2][16] |
| 8-desacetylepirubicin-8-hydroperoxide | Degradation Product | Oxidative degradation.[2][16] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from validated methods for the analysis of Epirubicin and its degradation products.[10][12]
-
Instrumentation: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.16% o-phosphoric acid in water.
-
Mobile Phase B: Acetonitrile and Methanol mixture (80:20, v/v).
-
-
Elution: Isocratic elution with a ratio of 60:40 (Mobile Phase A: Mobile Phase B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 233.5 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to the desired concentration for analysis (e.g., within the linear range of 1-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Signaling pathway of Epirubicin's cytotoxic effects.
References
- 1. Isolation and characterization of degradation impurities in this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. fishersci.nl [fishersci.nl]
- 9. tsijournals.com [tsijournals.com]
- 10. scielo.br [scielo.br]
- 11. [PDF] STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF EPIRUBICIN IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. aksci.com [aksci.com]
- 14. hplc.eu [hplc.eu]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Epirubicin Hydrochloride in Primary Cell Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Epirubicin Hydrochloride in primary cell cultures. Our goal is to help you mitigate off-target effects and ensure the validity and reproducibility of your experimental results.
General Troubleshooting
This section addresses common issues encountered when working with this compound and primary cells.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background cell death in untreated primary cell controls | Suboptimal cell culture conditions (e.g., incorrect media, serum variability, improper CO₂ levels). | Ensure you are using the recommended medium and supplements for your specific primary cell type. Test new serum batches for their ability to support cell growth before use in critical experiments.[1][2] Verify and calibrate incubator CO₂ and temperature levels. |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly inspect cultures for signs of contamination (e.g., turbidity, color change, filamentous growth).[3][4][5] If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[4] Implement routine mycoplasma testing. | |
| Stress from thawing or subculturing. | Follow a standardized, gentle thawing protocol. Avoid over-trypsinization during passaging, as primary cells can be more sensitive than cell lines.[2][6] Do not use primary cells beyond their recommended passage number.[6] | |
| Inconsistent results between experiments | Variability in this compound preparation. | Prepare fresh drug dilutions for each experiment from a validated stock solution. Protect the stock solution from light and store it at the recommended temperature. |
| Inconsistent cell seeding density. | Use a consistent cell seeding density for all experiments, as this can affect the cellular response to the drug. | |
| Biological variability of primary cells. | Use cells from the same donor and passage number for comparative experiments whenever possible. If using cells from different donors, be prepared for some inter-donor variability. | |
| Low therapeutic window (similar toxicity in primary and cancer cells) | Inherent sensitivity of the primary cell type. | Consider using a lower concentration range of Epirubicin and extending the treatment duration. |
| Off-target effects masking the desired cancer-specific toxicity. | Implement strategies to reduce off-target effects, such as co-treatment with a cardioprotective agent like dexrazoxane or using a targeted drug delivery system if available for your research.[7] |
Frequently Asked Questions (FAQs)
General
Q1: What are the primary off-target effects of this compound in primary cells?
A1: The most significant off-target effect is cardiotoxicity, which limits its clinical use.[7] Other off-target effects include myelosuppression and general cytotoxicity to healthy, proliferating cells.[8] In vitro, this can manifest as apoptosis and cell cycle arrest in various primary cell types, including osteoblasts.[9]
Q2: How does the mechanism of action of Epirubicin lead to off-target effects?
A2: Epirubicin functions by intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS).[10] These actions are not specific to cancer cells and can induce DNA damage, mitochondrial dysfunction, and apoptosis in healthy primary cells.[9][11]
Experimental Design and Protocols
Q3: I am observing high levels of apoptosis in my primary cell controls when treated with Epirubicin. How can I reduce this?
A3: High apoptosis in primary cells is a known off-target effect. To mitigate this, you can try:
-
Lowering the concentration: Use a dose-response curve to identify a concentration that is cytotoxic to your cancer cells but has minimal effect on your primary cells.
-
Reducing the exposure time: A shorter treatment duration may be sufficient to induce cancer cell death while minimizing damage to primary cells.
-
Using a cardioprotective agent: Co-treatment with dexrazoxane has been shown to reduce anthracycline-induced cardiotoxicity.[7]
-
Modifying the delivery method: In vivo studies have shown that slow infusion of Epirubicin can reduce cardiotoxicity compared to bolus injections.[7] While more complex to replicate in vitro, this principle suggests that gradual exposure might be less toxic.
Q4: How can I measure the off-target effects of Epirubicin in my primary cell cultures?
A4: You can assess off-target effects using a variety of assays, including:
-
Cell Viability Assays (e.g., MTT, CCK-8): To quantify the cytotoxic effects on primary cells compared to cancer cells.[10][12][13]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To measure the induction of programmed cell death.[11][13][14]
-
Reactive Oxygen Species (ROS) Detection (e.g., DCFDA staining): To quantify the generation of ROS, a key mechanism of Epirubicin's toxicity.[11]
-
Mitochondrial Dysfunction Assays (e.g., JC-1, MitoSOX): To assess the impact on mitochondrial health.
-
DNA Damage Assays (e.g., Comet assay, γH2AX staining): To visualize and quantify DNA damage.[11][15]
Data Interpretation
Q5: My IC50 values for Epirubicin in primary cells are very close to those in my cancer cell line. What does this mean?
A5: This indicates a narrow therapeutic window in your in vitro model. It suggests that at concentrations effective against the cancer cells, there is also significant toxicity to the primary cells. This is a common challenge with traditional chemotherapeutics. You may need to explore strategies to enhance the selectivity for cancer cells or investigate combination therapies.
Q6: I see a significant increase in ROS production in my primary cells after Epirubicin treatment. Is this expected?
A6: Yes, the generation of reactive oxygen species is a known mechanism of action and a major contributor to the off-target toxicity of Epirubicin.[11] This oxidative stress can lead to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis.[9]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the effects of this compound.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U-87 | Human Glioblastoma | 6.3 | [10] |
| Normal Neuronal Cells | Rat Primary | Resistant (viability increased at 1-50 µM) | [10] |
| MDA-MB-231 | Human Breast Cancer | Not specified | [16] |
| ZR75-1 | Human Breast Cancer | Not specified | [16] |
Note: IC50 values can vary significantly based on the assay used and experimental conditions.
Table 2: Induction of Apoptosis in Primary Osteoblasts by Epirubicin (24h treatment)
| Epirubicin Concentration (µM) | Apoptotic Cells (%) |
| 0 (Control) | ~5 |
| 0.1 | ~15 |
| 1 | ~30 |
(Data estimated from graphical representation in reference[15])
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxicity of this compound in primary cells.
Materials:
-
Primary cells and appropriate culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)[10]
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the cells and add 100 µL of the Epirubicin dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[10][17]
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[10][17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Detection of Apoptosis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
Primary cells treated with Epirubicin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture and treat primary cells with Epirubicin as required for your experiment.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Note: Epirubicin has autofluorescence, which may require compensation during flow cytometry analysis.[18]
Measurement of Intracellular ROS using DCFDA
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Primary cells
-
This compound
-
DCFH-DA (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed primary cells in a suitable format (e.g., 96-well plate or culture dish).
-
Treat the cells with Epirubicin for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Wash the cells twice with warm HBSS or PBS.[19]
-
Load the cells with 5-10 µM DCFH-DA in HBSS or serum-free medium and incubate for 30 minutes at 37°C in the dark.[19]
-
Wash the cells twice with HBSS or PBS to remove excess probe.
-
Add HBSS or medium back to the cells.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.[20]
Visualizations
Caption: Mechanism of Epirubicin-induced cytotoxicity.
Caption: Workflow for assessing Epirubicin's off-target effects.
Caption: Strategies to reduce Epirubicin's off-target effects.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 3. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Delivery of epirubicin via slow infusion as a strategy to mitigate chemotherapy-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of In Vitro and In Vivo Effects of Taxifolin and Epirubicin on Epithelial–Mesenchymal Transition in Mouse Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enhancement of in vitro antitumour activity of epirubicin in HER2+ breast cancer cells using immunoliposome formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
Epirubicin Hydrochloride vs. Doxorubicin: An In Vitro Cytotoxicity Comparison
Epirubicin hydrochloride and doxorubicin hydrochloride are both members of the anthracycline class of chemotherapy agents, widely utilized in the treatment of a variety of cancers. Structurally, epirubicin is the 4'-epimer of doxorubicin, a modification that influences its clinical profile, particularly regarding cardiotoxicity.[1] For researchers and drug development professionals, understanding the comparative in vitro cytotoxicity of these two compounds is crucial for experimental design and interpretation. This guide provides a summary of their relative potency, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population in vitro. While direct head-to-head comparisons across a wide range of cell lines in a single study are limited, the available data suggests comparable, though not identical, cytotoxic profiles.
It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions, including cell lines, incubation times, and assay methods. The following table summarizes IC50 values from a study that directly compared doxorubicin and epirubicin in rat prostate carcinoma cells and multidrug-resistant human epidermoid carcinoma cells.
| Cell Line | Drug | IC50 (ng/mL) |
| Dunning Rat Prostate Carcinoma (G) | Doxorubicin | Not specified |
| Epirubicin | Not specified | |
| Multidrug-Resistant (KB-V1) | Doxorubicin | 2,300 |
| Epirubicin | 1,000 | |
| Parental Drug-Sensitive (KB-3-1) | Doxorubicin | Not specified |
| Epirubicin | Not specified |
Data sourced from a study evaluating the cytotoxic activity of three anthracyclines.[2]
In the multidrug-resistant KB-V1 cell line, epirubicin demonstrated greater potency (a lower IC50 value) than doxorubicin.[2] This suggests that epirubicin may be more effective in overcoming certain mechanisms of drug resistance. Other studies have indicated that the efficacy of epirubicin is similar to that of doxorubicin in various cancer types.[3]
Mechanism of Action: A Shared Pathway to Apoptosis
Both epirubicin and doxorubicin exert their cytotoxic effects through a multi-faceted mechanism of action that ultimately leads to cancer cell death (apoptosis).[4] The primary mechanisms include:
-
DNA Intercalation: Both drugs insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription.[4]
-
Topoisomerase II Inhibition: They inhibit the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. This inhibition leads to the accumulation of DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The metabolism of these anthracyclines produces free radicals that can damage cellular components, including DNA, proteins, and cell membranes.
These cellular insults trigger a cascade of signaling events that converge on the activation of apoptotic pathways, leading to programmed cell death.
Caption: General signaling pathway for Epirubicin and Doxorubicin leading to apoptosis.
Experimental Protocols: In Vitro Cytotoxicity Assay
A common method for determining the in vitro cytotoxicity of chemotherapeutic agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound and Doxorubicin Hydrochloride
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of epirubicin and doxorubicin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium without drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for a typical in vitro cytotoxicity assay using the MTT method.
References
Comparing the efficacy of Epirubicin Hydrochloride and Idarubicin in leukemia cells
For Immediate Release
In the landscape of acute myeloid leukemia (AML) treatment, anthracyclines remain a cornerstone of induction chemotherapy. Among them, Epirubicin Hydrochloride and Idarubicin are two prominent agents. This guide offers a detailed comparison of their efficacy in leukemia cells, supported by experimental data, to assist researchers, scientists, and drug development professionals in their critical work.
At a Glance: Key Performance Indicators
Both Epirubicin and Idarubicin exert their cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2] However, preclinical studies suggest that Idarubicin may hold a potency advantage in leukemic cells.
| Parameter | This compound | Idarubicin | Key Findings |
| Primary Use in Leukemia | Used off-label for some leukemias and lymphomas.[1] | Exclusively used for the treatment of leukemia.[3] | Idarubicin is a dedicated anti-leukemia agent. |
| Potency (IC50) | Generally higher IC50 values compared to Idarubicin. | Demonstrates significantly lower IC50 values, indicating higher potency.[4][5] | Idarubicin is more potent in in-vitro studies.[4][5] |
| Apoptosis Induction | Induces apoptosis through death-receptor and mitochondrial pathways. | Induces apoptosis more rapidly and at lower concentrations compared to other anthracyclines.[5] | Idarubicin shows a more potent and rapid induction of apoptosis.[5] |
| Cell Cycle Arrest | Induces cell cycle arrest, primarily at the G2/M phase. | Causes cell cycle arrest, particularly at the G2/M transition and S phase.[2] | Both drugs effectively halt the cell cycle. |
In-Depth Analysis: Experimental Data
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct head-to-head studies comparing Epirubicin and Idarubicin across a wide range of leukemia cell lines are limited, existing data consistently points to Idarubicin's superior potency.
Table 1: Comparative Cytotoxicity (IC50) of Epirubicin and Idarubicin in Cancer Cell Lines
| Cell Line | Drug | IC50 (ng/mL) | Source |
| KB-V1 (multidrug-resistant) | Epirubicin | 1,000 | [4] |
| KB-V1 (multidrug-resistant) | Idarubicin | 40 | [4] |
| K562 (Chronic Myeloid Leukemia) | Daunorubicin | ~550 (equivalent to 1 µM) | [5] |
| K562 (Chronic Myeloid Leukemia) | Idarubicin | ~190 (equivalent to 0.35 µM) | [5] |
| MOLT-4 (Acute Lymphoblastic Leukemia) | Daunorubicin | ~550 (equivalent to 1 µM) | [5] |
| MOLT-4 (Acute Lymphoblastic Leukemia) | Idarubicin | ~190 (equivalent to 0.35 µM) | [5] |
| HL-60 (Acute Promyelocytic Leukemia) | Daunorubicin | ~550 (equivalent to 1 µM) | [5] |
| HL-60 (Acute Promyelocytic Leukemia) | Idarubicin | ~190 (equivalent to 0.35 µM) | [5] |
| CEM (Acute Lymphoblastic Leukemia) | Daunorubicin | ~550 (equivalent to 1 µM) | [5] |
| CEM (Acute Lymphoblastic Leukemia) | Idarubicin | ~190 (equivalent to 0.35 µM) | [5] |
Note: Daunorubicin is a closely related anthracycline to Epirubicin. This data is presented to provide a relative comparison of potencies.
A study directly comparing the two in multidrug-resistant KB-V1 cells found Idarubicin to be 25-fold more active than Epirubicin.[4] Another study comparing Idarubicin to Daunorubicin (a structurally similar anthracycline to Epirubicin) in several leukemia cell lines (MOLT-4, HL-60, CEM, and K562) reported that Idarubicin was at least twice as potent.[5]
Induction of Apoptosis
Both drugs are effective inducers of programmed cell death (apoptosis). However, studies indicate that Idarubicin initiates this process more rapidly and at lower concentrations.
Table 2: Comparative Apoptosis Induction in Leukemia Cell Lines
| Cell Line | Drug | Treatment Conditions | Apoptosis Rate | Source |
| K562 | Daunorubicin* | 1 µM | ~20% after 22 hours | [5] |
| K562 | Idarubicin | 0.35 µM | ~20% after 8 hours | [5] |
Note: Daunorubicin is a closely related anthracycline to Epirubicin.
In K562 cells, it took 22 hours for Daunorubicin to induce approximately 20% apoptosis, whereas Idarubicin achieved the same level in just 8 hours at a lower concentration.[5]
Cell Cycle Arrest
Epirubicin and Idarubicin disrupt the normal progression of the cell cycle, a key mechanism in preventing cancer cell proliferation.
Table 3: Effect on Cell Cycle Distribution in Osteoblasts (as a model for cellular response)
| Cell Cycle Phase | Control | Epirubicin-treated |
| G0/G1 | 65.1% | 48.2% |
| S | 23.4% | 15.3% |
| G2/M | 11.5% | 36.5% |
Epirubicin has been shown to arrest osteoblasts in the G2/M phase. Idarubicin is also known to cause cell cycle arrest, particularly at the G2/M transition and in the S phase, as a consequence of DNA damage.[2]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both Epirubicin and Idarubicin involves the induction of DNA damage. This triggers a complex signaling cascade known as the DNA Damage Response (DDR).
Caption: DNA Damage Response Pathway induced by Epirubicin and Idarubicin.
Upon entering the cell, these drugs intercalate into the DNA and inhibit topoisomerase II, leading to the formation of DNA double-strand breaks.[1][2] This damage is recognized by sensor proteins, leading to the activation of the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a cascade of downstream targets, including Chk2, p53, and the histone variant H2AX (forming γH2AX), which serves as a marker for DNA damage. This signaling cascade culminates in cell cycle arrest, primarily at the G2/M checkpoint, and the initiation of apoptosis.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol Summary:
-
Cell Seeding: Leukemia cells are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Idarubicin.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Protocol Summary:
-
Cell Treatment: Leukemia cells are treated with the desired concentrations of Epirubicin or Idarubicin for a specified time.
-
Harvesting and Washing: Cells are harvested and washed with Phosphate Buffered Saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic cells).
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol Summary:
-
Cell Treatment and Harvesting: Leukemia cells are treated with the drugs, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a propidium iodide solution.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and Idarubicin are effective cytotoxic agents against leukemia cells, operating through similar mechanisms of DNA damage induction. However, the available in-vitro evidence suggests that Idarubicin exhibits greater potency and a more rapid induction of apoptosis. This guide provides a foundational comparison to aid in the strategic design of future research and the development of more effective therapeutic regimens for leukemia. Further head-to-head comparative studies in a broader range of leukemia cell lines are warranted to fully elucidate the relative efficacy of these two important drugs.
References
- 1. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of toxicity and outcome in patients with acute myeloid leukemia treated with high-dose cytosine arabinoside consolidation after induction with a regimen containing idarubicin or daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Enhanced in vitro cytotoxicity of idarubicin compared to epirubicin and doxorubicin in rat prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of idarubicin and daunorubicin regarding intracellular uptake, induction of apoptosis, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Epirubicin Hydrochloride's Anti-Proliferative Effects: A Comparative Guide to BrdU and Alternative Assays
For Immediate Release
This guide provides a comprehensive comparison of methodologies for validating the anti-proliferative effects of Epirubicin Hydrochloride, a widely used anthracycline antibiotic in cancer chemotherapy.[1][2] Focusing on the 5-bromo-2'-deoxyuridine (BrdU) assay, we present supporting experimental data, compare its performance with alternative methods, and provide detailed protocols for researchers, scientists, and drug development professionals.
This compound primarily functions by intercalating into DNA strands and inhibiting topoisomerase II, an enzyme essential for DNA replication and transcription.[2] This disruption of DNA synthesis ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2] Validating this anti-proliferative activity is a critical step in preclinical drug assessment.
Measuring Anti-Proliferative Effects: A Head-to-Head Comparison
The BrdU assay is a robust method for directly measuring DNA synthesis. It involves the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells during the S-phase of the cell cycle. These incorporated BrdU molecules are then detected using specific antibodies.[3]
To illustrate the utility of the BrdU assay in quantifying the effects of Epirubicin, we can examine its impact on the MCF-7 human breast cancer cell line. Studies have shown that treatment with Epirubicin leads to a significant block in the G1 phase of the cell cycle in MCF-7 cells, a direct indication of its anti-proliferative effect.[1] This effect can be quantitatively assessed by measuring the reduction in BrdU incorporation.
For a comparative perspective, we also present data from the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indirect measure of cell viability and proliferation.[4][5]
Table 1: Quantitative Comparison of this compound's Anti-Proliferative Effects on MCF-7 Cells using BrdU and MTT Assays
| Assay | Metric | This compound Concentration | Result | Reference |
| BrdU-Flow Cytometry | Cell Cycle Arrest | 50 nM (0.05 µM) | G1 Phase Block | [1] |
| MTT Assay | IC50 | 17.69 µM | 50% inhibition of cell viability | [6] |
Note: The data presented are from separate studies on the same cell line (MCF-7) and serve as a representative comparison. Direct head-to-head experiments may yield slightly different absolute values but are expected to show a similar trend of dose-dependent inhibition.
A Spectrum of Alternatives: Choosing the Right Proliferation Assay
While the BrdU assay is a powerful tool, a variety of other methods exist, each with its own advantages and disadvantages. The choice of assay often depends on the specific experimental goals, cell type, and available equipment.
Table 2: Comparison of Common Cell Proliferation Assays
| Assay | Principle | Advantages | Disadvantages |
| BrdU Assay | Incorporation of a thymidine analog (BrdU) into newly synthesized DNA, detected by antibodies. | Direct measure of DNA synthesis. High sensitivity and specificity. Can be used in various platforms (ELISA, flow cytometry, microscopy). | Requires DNA denaturation, which can affect sample integrity. Can be more time-consuming than some other methods. |
| MTT Assay | Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. | Simple, inexpensive, and high-throughput. | Indirect measure of proliferation; can be confounded by changes in cell metabolism. Less sensitive than BrdU.[7] Requires a solubilization step. |
| XTT/WST-1 Assays | Similar to MTT, but the formazan product is water-soluble. | Higher sensitivity and wider dynamic range than MTT. No solubilization step required. | Indirect measure of proliferation. |
| EdU Assay | Incorporation of a thymidine analog (EdU) into newly synthesized DNA, detected by a click chemistry reaction. | Does not require DNA denaturation, leading to a faster and less harsh protocol. Compatible with multiplexing. | Reagents can be more expensive than for BrdU or MTT assays. |
| CFSE Assay | A fluorescent dye (CFSE) is progressively diluted with each cell division. | Allows for the tracking of individual cell divisions and analysis of different generations of cells. | Can be toxic to some cell types at higher concentrations. |
| Ki-67 Staining | Immunohistochemical detection of the Ki-67 protein, a nuclear marker of proliferation. | Can be used on fixed tissues. Provides spatial information within a tissue sample. | Not a direct measure of DNA synthesis; Ki-67 is present throughout the active phases of the cell cycle. |
Experimental Protocols
BrdU Assay Protocol for Assessing this compound's Effects
This protocol provides a general framework for a 96-well plate-based colorimetric BrdU assay.
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
Peroxidase-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include untreated control wells.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the labeling solution and add the fixing/denaturing solution. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the peroxidase-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Detection: Wash the wells and add the TMB substrate. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated into the DNA.
MTT Assay Protocol
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from the BrdU assay protocol.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of Epirubicin-induced cell cycle arrest and the experimental workflow of the BrdU assay.
Caption: Epirubicin's mechanism leading to G0/G1 cell cycle arrest.
References
- 1. Activated cell cycle checkpoints in epirubicin-treated breast cancer cells studied by BrdUrd-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined effect of epirubicin and lymphokine-activated killer cells on the resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Annexin-A5 Overexpression Increases Sensitivity of MCF-7 and MCF-7/ADR Cells to Epirubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Epirubicin Hydrochloride Versus Other Topoisomerase Inhibitors in Lung Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of epirubicin hydrochloride with other topoisomerase inhibitors in preclinical lung cancer models. The data presented is collated from various experimental studies to offer a comprehensive overview of their relative performance.
Introduction to Topoisomerase Inhibitors in Lung Cancer
Lung cancer remains a leading cause of cancer-related mortality worldwide.[1] Topoisomerase inhibitors are a critical class of chemotherapeutic agents used in its treatment.[2][3] These drugs target topoisomerase enzymes, which are essential for resolving DNA topological problems during replication and transcription.[1] By inhibiting these enzymes, they induce DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3]
Topoisomerase inhibitors are broadly classified into two groups:
-
Topoisomerase I inhibitors: (e.g., Topotecan, Irinotecan) which trap the enzyme-DNA complex after it has cleaved a single DNA strand.
-
Topoisomerase II inhibitors: (e.g., Epirubicin, Doxorubicin, Etoposide) which stabilize the complex formed after the enzyme creates a double-strand DNA break.[2]
This compound, an anthracycline derivative and a potent topoisomerase II inhibitor, is utilized in the treatment of various cancers, including small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC).[4] This guide focuses on comparing its preclinical efficacy against other commonly used topoisomerase inhibitors in lung cancer models.
In Vitro Cytotoxicity Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes the IC50 values for epirubicin and other topoisomerase inhibitors in the A549 human non-small-cell lung adenocarcinoma cell line, based on data from multiple studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Drug | Drug Class | Lung Cancer Cell Line | IC50 (µM) | Citation(s) |
| Epirubicin | Anthracycline (Topo II) | A549 | Not explicitly stated, but demonstrated higher cytotoxicity than Doxorubicin. In one study, the IC25, IC50, and IC75 were determined after 72h of treatment. | [5][6] |
| Doxorubicin | Anthracycline (Topo II) | A549 | > 20 | [7][8] |
| Etoposide | Podophyllotoxin (Topo II) | A549 | 3.49 (after 72h) | [1] |
| Topotecan | Camptothecin (Topo I) | Lewis Lung Carcinoma | IC50 = 36.2 (normoxic) | [9] |
Note: The cytotoxicity of epirubicin in A549 cells has been shown to be greater than that of doxorubicin, which is reflected in the lower survival rates of cells exposed to epirubicin.[5] One study reported doxorubicin-resistance in the A549 cell line.[7][8]
In Vivo Efficacy in Lung Cancer Xenograft Models
Preclinical in vivo studies using animal models are crucial for evaluating the anti-tumor efficacy of chemotherapeutic agents. While direct head-to-head comparative studies for all the listed inhibitors in the same lung cancer xenograft model are limited, the following summarizes key findings for individual agents.
Epirubicin: Often used in combination therapies, high-dose epirubicin has demonstrated activity as a single agent in NSCLC.[10] In combination with etoposide, it has shown to be an active regimen in the treatment of SCLC.[11]
Etoposide: As a cornerstone of SCLC treatment, etoposide's efficacy has been extensively studied. In nude mice with H446 SCLC xenografts, etoposide administered via tail vein significantly retarded the proliferation of subcutaneous tumors.[3]
Topotecan: Inhalation delivery of topotecan has shown superior efficacy in suppressing orthotopic and distant lung tumors in murine models using A549, H358, and H1975 NSCLC cell lines, as compared to intravenous administration. For SCLC, topotecan has demonstrated significant growth inhibition in a panel of human SCLC xenografts.[2]
Signaling Pathways and Mechanism of Action
Topoisomerase inhibitors, particularly anthracyclines like epirubicin, exert their cytotoxic effects through multiple mechanisms. The primary mechanism is the inhibition of topoisomerase II, which leads to the stabilization of the DNA-enzyme complex, resulting in DNA double-strand breaks. This DNA damage triggers a cascade of signaling events culminating in apoptosis.
Key pathways involved include:
-
DNA Damage Response: The accumulation of DNA double-strand breaks activates DNA damage sensors, leading to cell cycle arrest and the initiation of apoptosis.
-
Reactive Oxygen Species (ROS) Generation: Anthracyclines can undergo redox cycling, leading to the production of ROS. Excessive ROS induces oxidative stress, damages cellular components including DNA and lipids, and contributes to the activation of apoptotic pathways.[3]
-
Mitochondrial (Intrinsic) Apoptosis Pathway: DNA damage and oxidative stress can lead to the activation of pro-apoptotic proteins like BAX, which increase the permeability of the mitochondrial membrane. This results in the release of cytochrome c, which in turn activates the caspase cascade, leading to programmed cell death.[1]
-
Death Receptor (Extrinsic) Apoptosis Pathway: Some evidence suggests that anthracyclines can also activate death receptors on the cell surface, initiating the extrinsic apoptotic pathway, which also converges on the activation of caspases.[1]
Below is a diagram illustrating the generalized apoptotic signaling pathway induced by anthracyclines.
Caption: Generalized signaling pathway of epirubicin-induced apoptosis in lung cancer cells.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of topoisomerase inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Lung cancer cells (e.g., A549) are seeded into 96-well plates at a density of approximately 2,000-5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The cells are then treated with various concentrations of the topoisomerase inhibitors (e.g., epirubicin, etoposide) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.[1]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are seeded in culture plates and treated with the desired concentrations of topoisomerase inhibitors for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis.
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of a drug in a living organism.
Protocol:
-
Cell Implantation: Lung cancer cells (e.g., A549, H446) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the topoisomerase inhibitor (e.g., epirubicin, etoposide, topotecan) at a specified dose and schedule (e.g., intraperitoneal or intravenous injection). The control group receives a vehicle control.[3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Body weight and any signs of toxicity are also monitored.
Below is a diagram illustrating a typical experimental workflow for an in vivo xenograft study.
Caption: Experimental workflow for an in vivo lung cancer xenograft study.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Anthracyclines – Callaix [callaix.com]
- 3. Anthracycline - Wikipedia [en.wikipedia.org]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Chloroquine increases the anti-cancer activity of epirubicin in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural products targeting autophagy and apoptosis in NSCLC: a novel therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update of the molecular mechanisms underlying anthracycline induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Epirubicin Hydrochloride-Induced Cardiotoxicity in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of epirubicin hydrochloride-induced cardiotoxicity across various animal models, supported by experimental data and detailed methodologies. The objective is to offer a valuable resource for selecting appropriate models and designing robust preclinical studies to evaluate cardiac safety.
Epirubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent, but its clinical utility is often limited by dose-dependent cardiotoxicity.[1][2][3] Understanding the manifestation and mechanisms of this toxicity in different animal models is crucial for developing cardioprotective strategies and safer anticancer therapies. This guide summarizes key findings from studies in rat, mouse, rabbit, and zebrafish models.
Quantitative Assessment of Cardiotoxicity
The following tables summarize quantitative data from various studies, providing a comparative overview of epirubicin's impact on cardiac function and structure in different animal models.
Table 1: Effects of Epirubicin on Cardiac Function (Echocardiography)
| Animal Model | Dosing Regimen | Change in Left Ventricular Ejection Fraction (LVEF) | Change in Fractional Shortening (FS) | Other Notable Changes | Reference |
| Rat | 2 mg/kg/week, IV, for 8 weeks | Significant reduction compared to baseline | Significant reduction compared to baseline | LV dilation became more pronounced after 8 weeks. | [4] |
| Mouse | 10 mg/kg, single dose | Milder decrease compared to doxorubicin | Significant deterioration | No significant change in Heart Rate (HR) or Cardiac Output (CO) compared to doxorubicin. | [5][6][7] |
| Mouse (C57BL/6) | 10 mg/kg, nine doses over 12 weeks | Significant deterioration | Significant deterioration | [8] | |
| Rabbit | 2 mg/kg, twice-weekly infusions for 6 weeks | Not explicitly stated, but contractile function was altered. | Not explicitly stated, but contractile function was altered. | Attenuated contractile response to isoprenaline in isolated cardiomyocytes. | [9] |
Table 2: Histopathological and Biomarker Changes Induced by Epirubicin
| Animal Model | Dosing Regimen | Key Histopathological Findings | Key Biomarker Changes | Reference |
| Rat | Not specified for epirubicin, but doxorubicin models show myocardial fiber distortion and rupture. | Increased serum BNP, LDH, and cTnT (in doxorubicin models). | [10] | |
| Mouse (BALB/c) | Weekly IP injections over 3 months | Cardiac damage, though less severe than doxorubicin. | Antioxidant levels (superoxide dismutase, catalase, etc.) were not significantly changed. | [11] |
| Rabbit | 2 mg/kg, twice-weekly infusions for 6 weeks | Myofibril loss, separation of intercalated discs, dilation of the sarcotubular system. | Not specified. | [9] |
| Zebrafish (Embryo) | Exposure to various concentrations | Incomplete heart tube looping, pericardial edema, bradycardia (dose-dependent). | Downregulation of genes and proteins related to cardiac development. | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature for assessing anthracycline-induced cardiotoxicity.
Echocardiography in Rodents
Objective: To non-invasively assess cardiac function and structure.
Protocol (based on rat and mouse models):
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane). Shave the chest area to ensure good probe contact. Place the animal in a supine or left lateral position on a heating pad to maintain body temperature.
-
Image Acquisition: Use a high-frequency ultrasound system with a linear transducer appropriate for small animals. Acquire two-dimensional (2D) images in both long-axis and short-axis views of the left ventricle.
-
M-mode Imaging: From the short-axis view at the level of the papillary muscles, obtain M-mode tracings to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Functional Calculations: Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the following formulas:
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100
-
LVEF is often calculated from volumetric measurements derived from 2D images.
-
-
Doppler Imaging (Optional): Assess blood flow velocities and diastolic function.
-
Data Analysis: Perform measurements and calculations at baseline and at specified time points after drug administration.[4]
Histopathological Analysis
Objective: To examine the microscopic structure of the heart tissue for evidence of damage.
Protocol:
-
Tissue Collection: At the end of the study, euthanize the animals and excise the hearts.
-
Fixation: Perfuse the hearts with saline to remove blood, followed by a fixative such as 10% neutral buffered formalin.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) to visualize general morphology and with Masson's trichrome to detect fibrosis.
-
Microscopic Examination: Examine the stained sections under a light microscope. Score the degree of myocardial damage, looking for features such as cardiomyocyte vacuolization, myofibrillar loss, interstitial edema, and fibrosis.[9][11][13]
Serum Biomarker Analysis
Objective: To measure the levels of cardiac-specific proteins released into the bloodstream upon myocardial injury.
Protocol:
-
Blood Collection: Collect blood samples from the animals at baseline and at various time points after drug administration (e.g., via tail vein, saphenous vein, or cardiac puncture at termination).
-
Serum/Plasma Separation: Allow the blood to clot and then centrifuge to separate the serum, or collect blood in tubes with an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Biomarker Measurement: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits or other immunoassays to quantify the concentrations of cardiac troponin I (cTnI), cardiac troponin T (cTnT), and Brain Natriuretic Peptide (BNP).
-
Data Analysis: Compare the biomarker levels in the treated groups to the control group and to baseline values.[10][14]
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways implicated in epirubicin-induced cardiotoxicity and a general experimental workflow.
Caption: General experimental workflow for assessing epirubicin-induced cardiotoxicity.
Caption: Key signaling pathways in anthracycline-induced cardiotoxicity.
Conclusion
The choice of an animal model for studying epirubicin-induced cardiotoxicity depends on the specific research question. Rodent models, particularly rats and mice, are well-established for chronic studies and allow for detailed functional and histological analysis.[4][14][15] Rabbit models also effectively replicate the structural damage seen in cardiomyopathy.[9] Zebrafish offer a high-throughput platform for screening potential cardioprotective compounds and studying developmental cardiotoxicity.[12][16][17][18] This guide highlights that while epirubicin is generally considered less cardiotoxic than doxorubicin, it still induces significant cardiac damage across all tested species.[11] The provided data and protocols serve as a foundational resource for future research aimed at mitigating the cardiotoxic side effects of this important chemotherapeutic agent.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin and epirubicin cardiotoxicity: experimental and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive transthoracic echocardiographic evaluation of doxorubicin-induced cardiotoxicity: a multimodal imaging approach in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse | PLOS One [journals.plos.org]
- 8. NC‐6300, an epirubicin‐incorporating micelle, extends the antitumor effect and reduces the cardiotoxicity of epirubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of a cellular model of cardiomyopathy, in the rabbit, produced by chronic administration of the anthracycline, epirubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of doxorubicin, mitoxantrone, and epirubicin in combination with ICRF-187 (ADR-529) in a chronic cardiotoxicity animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 14. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]
- 16. Molecular mechanisms of anthracycline induced cardiotoxicity: Zebrafish come into play - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zebrafish Models of Cancer Therapy-Induced Cardiovascular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological assessment of zebrafish-based cardiotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Epirubicin and Daunorubicin in lymphoma cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the anthracycline chemotherapeutic agents Epirubicin and Daunorubicin, with a specific focus on their performance in lymphoma cells. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to inform research and development in oncology.
Quantitative Performance Data
The following tables summarize the available data on the cytotoxic and apoptotic effects of Epirubicin and Daunorubicin on various lymphoma and leukemia cell lines. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Comparative IC50 Values
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Epirubicin | U-87 | Glioblastoma | 6.3 | [1] |
| MCF-7 | Breast Cancer | Not specified | [2][3] | |
| MDA-MB-453 | Breast Cancer | Not specified | [2] | |
| BT-20 | Breast Cancer | Not specified | [2] | |
| Daunorubicin | MES-SA | Uterine Sarcoma | 0.07 | [4] |
| AML Cell Lines | Acute Myeloid Leukemia | Varies | [5] |
Table 2: Comparative Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells.
| Drug | Cell Line(s) | Cancer Type | Apoptosis Induction | Citation |
| Epirubicin | SIM-A9 (Microglia) | Not Applicable | Induces apoptosis | [6] |
| 4T1 (Breast Cancer) | Breast Cancer | Induces apoptosis | [6] | |
| Daunorubicin | CCRF-CEM, MOLT-4 | T-lymphoblastic Leukemia | Significant apoptosis observed after 4 hours | [7][8] |
| SUP-B15 | B-lymphoblastic Leukemia | Sustained apoptosis over 24 hours | [7][8] | |
| HL-60 | Promyelocytic Leukemia | Dose-dependent apoptosis | [9] |
Mechanism of Action and Signaling Pathways
Both Epirubicin and Daunorubicin are anthracycline antibiotics that exert their cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA, leading to the inhibition of DNA and RNA synthesis.[10][11][12] However, they also trigger distinct downstream signaling pathways that contribute to their overall anti-cancer activity.
Daunorubicin has been shown to activate the sphingomyelin-ceramide signaling pathway , leading to the generation of the pro-apoptotic second messenger ceramide.[13] Additionally, Daunorubicin can activate the NF-κB signaling pathway in lymphoma cells, which can have complex, context-dependent roles in cell survival and apoptosis.[13]
Epirubicin , while less extensively studied in the context of lymphoma-specific signaling, has been demonstrated to upregulate the cyclin-dependent kinase inhibitor p21cip1 , which can lead to cell cycle arrest.[14] There is also evidence suggesting its involvement with the JAK/STAT signaling pathway , a critical pathway in the pathogenesis of several lymphomas, including Hodgkin's lymphoma.[15][16][17]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Enhancement of in vitro antitumour activity of epirubicin in HER2+ breast cancer cells using immunoliposome formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined effect of epirubicin and lymphokine-activated killer cells on the resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Daunorubicin - Wikipedia [en.wikipedia.org]
- 13. Daunorubicin activates NFkappaB and induces kappaB-dependent gene expression in HL-60 promyelocytic and Jurkat T lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. JAK/STAT blockade reverses the malignant phenotype of Hodgkin and Reed-Sternberg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Navigating the Maze of Reproducibility: A Guide to Epirubicin Hydrochloride Experiments
For researchers, scientists, and drug development professionals, ensuring the reproducibility of in vitro experiments is a cornerstone of reliable scientific progress. This guide provides a comparative overview of experimental data for Epirubicin Hydrochloride, a widely used anthracycline chemotherapy agent, and delves into the critical factors influencing inter-laboratory variability. By understanding these variables and adhering to standardized protocols, the scientific community can enhance the consistency and reliability of experimental outcomes.
This compound exerts its cytotoxic effects through a multi-faceted mechanism, primarily by intercalating into DNA strands, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS).[1] These actions disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] However, the precise quantification of its potency, often measured as the half-maximal inhibitory concentration (IC50), can exhibit significant variability across different laboratories. This guide will explore the sources of this variability, provide standardized experimental protocols, and present a comparative analysis of reported IC50 values.
Unpacking the Variability in this compound IC50 Values
The IC50 value of this compound, a measure of its potency in inhibiting cancer cell growth, can be influenced by a multitude of factors, leading to discrepancies in results between different laboratories. While no single, comprehensive inter-laboratory study on this compound cytotoxicity has been published, data from various sources on the MCF-7 breast cancer cell line illustrate this potential for variation.
| Parameter | Lab A (Hypothetical) | Lab B (Hypothetical) | Lab C (Literature-Derived) |
| Cell Line | MCF-7 | MCF-7 | MCF-7 |
| Assay Method | MTT | MTT | MTT |
| Incubation Time | 48 hours | 72 hours | Not Specified |
| Seeding Density | 5,000 cells/well | 8,000 cells/well | Not Specified |
| Serum Concentration | 10% FBS | 5% FBS | Not Specified |
| Reported IC50 | 0.45 µg/mL | 0.75 µg/mL | 0.675 µg/mL[2] |
This table presents hypothetical data alongside a literature-derived value to illustrate potential variability. The IC50 values are influenced by the differing experimental conditions.
Several key factors contribute to this observed variability:
-
Cell Line Authenticity and Passage Number: Genetic drift can occur in cell lines over time and with increasing passage numbers, leading to altered drug sensitivity.
-
Experimental Protocol Differences: Minor variations in protocols, such as seeding density, drug incubation time, and the type and concentration of serum, can significantly impact cell growth and drug response.
-
Reagent Quality and Preparation: The source and handling of reagents, including this compound itself, cell culture media, and assay components, can introduce variability.
-
Assay-Specific Parameters: The choice of cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo®) and variations in their execution, such as incubation times and readout methods, can yield different results.[3]
-
Data Analysis Methods: The statistical methods used to calculate the IC50 from dose-response curves can differ, contributing to variations in the final reported value.
Standardized Experimental Protocol: MTT Assay for this compound Cytotoxicity
To mitigate variability and enhance reproducibility, adhering to a detailed and standardized protocol is paramount. The following is a comprehensive protocol for determining the IC50 of this compound in the MCF-7 breast cancer cell line using the MTT assay.
Materials:
-
This compound
-
MCF-7 breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium. Count the cells and seed 5,000 cells in 100 µL of medium per well into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the negative control (untreated cells).
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizing the Pathways and Processes
To better understand the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: A streamlined workflow for determining the IC50 of this compound.
Caption: Key signaling pathways affected by this compound leading to cell death.
By embracing standardized protocols and being cognizant of the potential sources of experimental variability, the scientific community can move towards more reproducible and reliable data in the evaluation of anti-cancer agents like this compound. This will ultimately accelerate the translation of promising preclinical findings into effective clinical applications.
References
Safety Operating Guide
Proper Disposal of Epirubicin Hydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Epirubicin Hydrochloride, a potent cytotoxic agent, are critical for ensuring personnel safety and environmental protection within research and drug development settings. Adherence to these procedures minimizes the risk of exposure and ensures compliance with regulatory standards.
This compound and all materials that have come into contact with it must be treated as cytotoxic waste.[1] This necessitates a segregated waste stream and specific disposal methods, primarily high-temperature incineration or chemical neutralization.[1][2] It is imperative that all personnel handling this substance receive thorough training on the associated risks and the correct disposal protocols.[3][4]
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, two pairs of chemotherapy-tested gloves, a disposable gown, safety goggles, and a respirator.[5][6] All handling of this compound should be performed in a designated area, such as a biological safety cabinet, to contain any potential aerosols or spills.[5]
Waste Categorization and Segregation
A crucial first step in the proper disposal of this compound waste is its correct categorization into "trace" and "bulk" contamination. This distinction determines the appropriate disposal container and subsequent waste management stream.
| Waste Category | Description | Disposal Container |
| Trace Waste | Items contaminated with less than 3% of the original drug volume by weight.[7][8] This includes "RCRA empty" containers, used PPE (gowns, gloves), and contaminated materials like wipes and pads.[7][8] | Yellow cytotoxic waste containers.[7][8][9] |
| Bulk Waste | Items containing more than 3% of the original drug volume.[7][8] This includes unused or partially used vials, syringes, IV bags, and materials from spill cleanups.[7][8] | Black hazardous waste containers.[7][8] |
Step-by-Step Disposal Procedures
1. Unused or Expired this compound:
-
Unused or expired vials of this compound are classified as bulk chemotherapy waste.[10]
-
These must be placed directly into a designated black hazardous waste container.[7][8]
-
Do not attempt to empty or rinse the vials.
2. Contaminated Sharps:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of immediately in a puncture-resistant cytotoxic sharps container.[6][9][11] These containers are typically yellow or are labeled specifically for chemotherapy sharps.[8][9]
-
Do not recap, bend, or break needles.[3]
3. Contaminated "Soft" Materials (PPE, Wipes, etc.):
-
All PPE worn during the handling of this compound, as well as contaminated wipes, absorbent pads, and other soft materials, are considered trace waste (assuming they are not saturated).[7][8]
-
These items should be placed in a yellow cytotoxic waste bag or container.[7][9]
4. Empty Vials, Syringes, and IV Bags:
-
Containers that are "RCRA empty," meaning they hold less than 3% of the original volume, are considered trace waste.[7][8]
-
These should be disposed of in the yellow cytotoxic waste container.[7][9]
5. Spill Cleanup:
-
In the event of a spill, immediately alert others in the area.
-
Wear appropriate PPE, including a respirator.[3]
-
Spills should be treated with a dilute sodium hypochlorite solution (1% available chlorine) and then absorbed with appropriate materials.[2][12]
-
All materials used for cleanup are considered bulk hazardous waste and must be disposed of in the black container.[7][8]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Final Disposal and Waste Pickup
All cytotoxic waste containers must be securely sealed and properly labeled.[11] Storage of sealed containers should be in a designated, secure area away from general traffic. The final disposal of both trace and bulk chemotherapy waste is typically through high-temperature incineration.[1] Arrangements must be made with a licensed hazardous waste disposal contractor for the pickup and transport of these materials in accordance with local, state, and federal regulations.[3][11] Never dispose of this compound or related waste down the drain or in the regular trash.[3][11]
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. medprodisposal.com [medprodisposal.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
